Epicochlioquinone A
Description
epi-Cochlioquinone A has been reported in Stachybotrys bisbyi with data available.
Properties
CAS No. |
147384-57-4 |
|---|---|
Molecular Formula |
C30H44O8 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
[(2S,3R,4S)-2-[(3R,4aR,6aS,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate |
InChI |
InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30-/m0/s1 |
InChI Key |
UWSYUCZPPVXEKW-UDLMDNSSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]([C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C)OC(=O)C |
Canonical SMILES |
CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C |
Synonyms |
cochlioquinone A epi-cochlioquinone A |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Epicochlioquinone A?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epicochlioquinone A is a naturally occurring meroterpenoid belonging to the cochlioquinone class of compounds. Isolated from the fermentation broth of Stachybotrys bisbyi, it has garnered significant interest within the scientific community for its notable biological activities, particularly its potent and selective inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a discussion of its potential mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is an organic heterotetracyclic compound with a complex stereochemistry. Its structure was elucidated through extensive spectroscopic analysis, including NMR and X-ray crystallography[1]. It is a stereoisomer of the previously identified cochlioquinone A[1].
The core structure is a pyrano[3,2-a]xanthene-8,11-dione. Key substitutions include a 2-hydroxypropan-2-yl group at position 3, a hydroxy group at position 12, methyl groups at positions 6a and 12b, and a 3-(acetyloxy)-4-methylhexan-2-yl moiety at position 9[2].
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | Pyrano[3,2-a]xanthene-8,11-dione, 9-[(1S,2R,3S)-2-(acetyloxy)-1,3-dimethylpentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethyl-, (3R,4aR,6aS,12S,12aS,12bR)- | |
| CAS Number | 147384-57-4 | [2] |
| Molecular Formula | C₃₀H₄₄O₈ | [2] |
| Molecular Weight | 532.67 g/mol | [2] |
| SMILES | C[C@@]12[C@]3([H])--INVALID-LINK----INVALID-LINK--=O)--INVALID-LINK--CC)=O)[C@H]3O">C@@(CC[C@@]1([H])O--INVALID-LINK--C(C)(O)C)C | |
| InChI | InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30-/m0/s1 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While experimentally determined data for some properties are limited, predicted values provide useful estimates.
Table 2: Physicochemical Data for this compound
| Property | Value | Notes | Reference |
| Boiling Point | 638.8 ± 55.0 °C | Predicted | [2] |
| Density | 1.21 ± 0.1 g/cm³ | Predicted | [2] |
| pKa | 11.57 ± 0.70 | Predicted | [2] |
Biological Activity and Quantitative Data
This compound exhibits significant inhibitory activity against ACAT, an enzyme responsible for the esterification of cholesterol. This inhibition is a key target for the development of anti-atherosclerotic drugs.
Table 3: In Vitro and In Vivo Activity of this compound
| Assay | Target/Model | Result | Reference |
| ACAT Inhibition | Rat liver microsomes | IC₅₀ = 1.7 µM | [1][2][3] |
| LCAT Inhibition | Plasma lecithin cholesterol acyltransferase | IC₅₀ = 15.8 µM | [2][3] |
| Cholesterol Absorption | Rats (in vivo) | 50% inhibition at 75 mg/kg | [1][2][3] |
Experimental Protocols
Isolation of this compound from Stachybotrys bisbyi
The following is a generalized protocol based on the initial discovery of this compound[1].
References
- 1. Epi-cochlioquinone A, a novel acyl-CoA : cholesterol acyltransferase inhibitor produced by Stachybotrys bisbyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 147384-57-4 [amp.chemicalbook.com]
- 3. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
Epicochlioquinone A: A Fungal Meroterpenoid with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Epicochlioquinone A is a naturally occurring meroterpenoid belonging to the cochlioquinone class of fungal metabolites. These compounds are characterized by a hybrid structure derived from both polyketide and terpenoid biosynthetic pathways. First identified as a pigment produced by the plant pathogenic fungus Cochliobolus miyabeanus, the causative agent of brown spot disease in rice, the cochlioquinones have since garnered significant interest within the scientific community due to their diverse and potent biological activities. This guide provides a comprehensive overview of the discovery, natural source, biological effects, and underlying mechanisms of action of this compound, with a focus on its potential applications in drug discovery and development.
Discovery and Natural Source
The initial discovery of cochlioquinones dates back to 1971, when Italian researchers isolated two yellow pigments, Cochlioquinone A and Cochlioquinone B, from the mycelia of the fungus Cochliobolus miyabeanus (formerly known as Helminthosporium oryzae)[1]. This compound, an isomer of Cochlioquinone A, is also produced by this fungus and other related fungal species[2]. Cochlioquinones are considered fungal phytotoxins, contributing to the pathogenicity of the producing organisms in plants[2]. However, their biological activities extend beyond phytotoxicity, exhibiting a range of effects with potential therapeutic implications for human health[2].
Biological Activities
This compound and related cochlioquinones have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, cytotoxic, and immunosuppressive effects[2].
Antimicrobial Activity
Cochlioquinones exhibit notable antifungal and antibacterial properties. Studies have shown that these compounds can inhibit the growth of various fungal and bacterial strains[3]. The quinone moiety within the cochlioquinone structure is believed to play a significant role in their antimicrobial action[2]. The general mechanism of action for quinone-containing natural products often involves the generation of reactive oxygen species (ROS) through redox cycling, which can lead to oxidative damage to cellular macromolecules in microbial cells[4][5]. They can also react with nucleophiles, such as sulfhydryl groups in proteins, to form adducts and disrupt cellular function[5].
Cytotoxic Activity
A significant area of interest for researchers is the cytotoxic activity of cochlioquinones against various cancer cell lines[6]. The mechanisms underlying the anticancer effects of quinones are multifaceted and can include the induction of oxidative stress, DNA damage, inhibition of topoisomerases, and modulation of cellular signaling pathways[7]. While specific data for this compound is still emerging, related compounds have shown promising cytotoxic profiles, suggesting that it may also hold potential as an anticancer agent[8][9][10].
Experimental Protocols
The isolation and characterization of this compound from fungal cultures involve standard natural product chemistry techniques.
Isolation and Purification of this compound
A general workflow for the isolation and purification of this compound from Cochliobolus miyabeanus is as follows:
Structure Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[2].
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential for elucidating the complex tetracyclic structure and the relative stereochemistry of the molecule[11].
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms by which this compound exerts its biological effects are an active area of research. Based on the known activities of other quinone-containing natural products, several signaling pathways are likely to be involved.
Quinones are known to be redox-active molecules that can participate in cellular signaling by modulating the activity of various kinases and transcription factors through direct interaction or by altering the cellular redox state[12]. Potential signaling pathways that may be affected by this compound include:
Further investigation is required to elucidate the specific molecular targets and the precise signaling cascades affected by this compound, which will be crucial for understanding its full therapeutic potential.
Quantitative Data
While specific quantitative data for the biological activities of this compound are not yet widely available in the public domain, the following tables provide a template for how such data, once obtained, would be presented.
Table 1: Cytotoxicity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| e.g., MCF-7 | Breast | Data not available |
| e.g., A549 | Lung | Data not available |
| e.g., HeLa | Cervical | Data not available |
Table 2: Antimicrobial activity of this compound.
| Microorganism | Type | MIC (µg/mL) |
| e.g., Candida albicans | Fungus | Data not available |
| e.g., Staphylococcus aureus | Bacteria | Data not available |
| e.g., Escherichia coli | Bacteria | Data not available |
Conclusion and Future Perspectives
This compound, a member of the cochlioquinone family of fungal meroterpenoids, represents a promising scaffold for the development of new therapeutic agents. Its broad spectrum of biological activities, including antimicrobial and cytotoxic effects, warrants further in-depth investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action. Furthermore, comprehensive structure-activity relationship (SAR) studies will be essential for the design and synthesis of novel analogs with enhanced potency and selectivity. The continued exploration of this fascinating class of natural products holds significant promise for the discovery of new drugs to combat a range of human diseases.
References
- 1. Production of two new quinones, cochlioquinones A and B, from Cochliobolus miyabeanus (Helminthosporium oryzae Breda de Haan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Effects of Fungal Phytotoxins on Cancer Cell Viability: First Insight into Structure Activity Relationship of a Potent Metabolite of Cochliobolus australiensis Radicinin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quinone-scaffolds-as-potential-therapeutic-anticancer-agents-chemistry-mechanism-of-actions-structure-activity-relationships-and-future-perspectives - Ask this paper | Bohrium [bohrium.com]
- 8. Clioquinol promotes cancer cell toxicity through tumor necrosis factor alpha release from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Assembly Line: A Technical Guide to the Biosynthesis of Cochlioquinone Family Compounds
For Researchers, Scientists, and Drug Development Professionals
Cochlioquinones, a fascinating family of fungal meroterpenoids, have garnered significant interest within the scientific community due to their diverse and potent biological activities, including phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects.[1][2] These complex natural products are the result of a sophisticated biosynthetic pathway that merges polyketide and terpenoid precursors. This technical guide provides an in-depth exploration of the core biosynthetic pathway of the cochlioquinone family, detailing the enzymatic machinery, key intermediates, and the experimental methodologies used to elucidate this intricate molecular assembly line.
The Genetic Blueprint: The Cochlioquinone Biosynthetic Gene Cluster
The biosynthesis of cochlioquinones is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), often referred to as the "ccq" cluster. This cluster was identified in the phytopathogenic fungus Bipolaris sorokiniana and shows high homology to the "atn" cluster in Arthrinium sp., which is responsible for the production of related arthripenoids.[3] The core enzymatic machinery encoded by this cluster includes a highly reducing polyketide synthase (HR-PKS), a non-reducing polyketide synthase (NR-PKS), a prenyltransferase, and a terpenoid cyclase.[3]
The Biosynthetic Pathway: A Step-by-Step Assembly
The construction of the cochlioquinone scaffold is a multi-step process involving the convergence of two major metabolic pathways: the polyketide pathway and the mevalonate pathway.
2.1. Formation of the Polyketide Backbone:
The initial step involves the formation of a hexaketide backbone, a process that requires the collaborative action of both the HR-PKS and the NR-PKS.[3] The stereochemistry of the resulting polyketide side chain is influenced by the reduction of the polyketide backbone during its assembly.[3]
2.2. Prenylation of the Aromatic Core:
Following the formation of the polyketide-derived aromatic nucleus, a farnesyl pyrophosphate (FPP) unit, derived from the mevalonate pathway, is attached. This crucial prenylation step is catalyzed by a membrane-bound prenyltransferase. Gene knockout studies have confirmed that the inactivation of the prenyltransferase gene (e.g., atnF) abolishes the production of cochlioquinones.
2.3. Cyclization Cascade:
The prenylated intermediate then undergoes a series of cyclization reactions to form the characteristic tetracyclic ring system of the cochlioquinones. This intricate transformation is initiated by a terpenoid cyclase, which is proposed to protonate a terminal epoxide on the farnesyl chain, triggering a cascade of ring closures to form the 6/6/6-tricyclic core.[3]
2.4. Tailoring and Diversification:
The final stages of the biosynthesis involve a series of tailoring reactions, including oxidations, reductions, and acetylations, which give rise to the diverse array of cochlioquinone analogues. These modifications are carried out by tailoring enzymes such as P450 monooxygenases and O-acyltransferases, also encoded within the gene cluster. The absence of an O-acyltransferase in the BGC of some species, like Nectria sp., results in the production of cochlioquinones lacking an acetyl group.[1]
A proposed biosynthetic pathway for cochlioquinone A is depicted in the following diagram:
Quantitative Insights into Cochlioquinone Biosynthesis
While comprehensive quantitative data on the cochlioquinone biosynthetic pathway remains an active area of research, studies on related fungal secondary metabolites provide valuable insights. For instance, the production yields of cochlioquinone-9 (cq-9) in rice cultivars resistant to the white-backed planthopper have been quantified, demonstrating a significant increase in production upon pest infestation.
| Rice Cultivar | Treatment | cq-9 Concentration (ng/g fresh weight) |
| Cheongcheong (Resistant) | Uninfested | ~50 |
| Cheongcheong (Resistant) | Infested | >200 |
| Nagdong (Susceptible) | Uninfested | <20 |
| Nagdong (Susceptible) | Infested | ~50 |
| Table 1: Quantitative analysis of cochlioquinone-9 production in different rice cultivars.[4] |
Enzyme kinetic data for fungal prenyltransferases, key enzymes in the cochlioquinone pathway, have been determined for homologous systems. These studies provide a basis for understanding the catalytic efficiency of these enzymes.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Fungal Prenyltransferase (example) | Aromatic Precursor | 50 - 200 | 0.1 - 1.0 | 500 - 20,000 |
| Fungal Prenyltransferase (example) | Dimethylallyl Pyrophosphate (DMAPP) | 10 - 50 | 0.1 - 1.0 | 2,000 - 100,000 |
| Table 2: Representative kinetic parameters for fungal aromatic prenyltransferases. |
Experimental Protocols for Pathway Elucidation
The elucidation of the cochlioquinone biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for the key experiments.
4.1. Gene Knockout and Complementation:
This technique is fundamental for establishing the function of individual genes within the ccq cluster.
-
Protocol:
-
Construction of the Deletion Cassette: A gene replacement cassette is constructed using fusion PCR. This typically consists of a selectable marker, such as the hygromycin B phosphotransferase gene (hph), flanked by 5' and 3' regions of the target gene to facilitate homologous recombination.
-
Protoplast Preparation: Fungal mycelia are treated with cell wall-lysing enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.
-
Transformation: The deletion cassette is introduced into the fungal protoplasts using a polyethylene glycol (PEG)-calcium chloride (CaCl2)-mediated transformation method.
-
Selection and Screening: Transformed protoplasts are plated on a selective medium containing hygromycin B. Resistant colonies are selected and screened by PCR to confirm the targeted gene deletion.
-
Metabolite Analysis: The mutant strains are cultured, and their metabolite profiles are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to confirm the loss of cochlioquinone production.
-
Complementation: To confirm that the observed phenotype is due to the specific gene deletion, the wild-type gene is reintroduced into the mutant strain, and the restoration of cochlioquinone production is verified.[2][5]
-
4.2. Heterologous Expression in a Host System:
To characterize the function of the entire gene cluster or individual enzymes in a clean genetic background, heterologous expression in a model fungus like Aspergillus oryzae is employed.[6][7][8][9]
-
Protocol:
-
Vector Construction: The entire ccq gene cluster or individual genes are cloned into fungal expression vectors under the control of a strong, inducible promoter (e.g., the amyB promoter).
-
Host Transformation: The expression vectors are introduced into Aspergillus oryzae protoplasts using PEG-mediated transformation.
-
Cultivation and Induction: The transformed fungal strains are cultivated under conditions that induce the expression of the heterologous genes.
-
Metabolite Extraction and Analysis: The culture broth and mycelia are extracted with an organic solvent (e.g., ethyl acetate), and the extracts are analyzed by LC-MS/MS and NMR to identify the produced cochlioquinone compounds.
-
4.3. In Vitro Enzyme Assays:
To directly determine the catalytic function and kinetic parameters of individual enzymes, in vitro assays are performed with purified recombinant proteins.[10]
-
Protocol for Prenyltransferase Assay:
-
Protein Expression and Purification: The prenyltransferase gene is cloned into an E. coli expression vector, and the recombinant protein is overexpressed and purified using affinity chromatography (e.g., Ni-NTA).
-
Assay Mixture: The reaction mixture contains the purified enzyme, the aromatic polyketide substrate, farnesyl pyrophosphate (FPP), and a suitable buffer (e.g., Tris-HCl with MgCl2).
-
Incubation and Quenching: The reaction is incubated at an optimal temperature (e.g., 30°C) and then quenched by the addition of an acid or organic solvent.
-
Product Analysis: The reaction products are extracted and analyzed by HPLC or LC-MS to identify the prenylated product and quantify its formation.
-
-
Protocol for Terpenoid Cyclase Assay:
-
Protein Expression and Purification: The terpenoid cyclase gene is expressed and purified similarly to the prenyltransferase.
-
Assay Mixture: The reaction contains the purified enzyme and the prenylated substrate in a suitable buffer.
-
Incubation and Product Extraction: The reaction is incubated, and the cyclized products are typically extracted with a nonpolar solvent like hexane.
-
Product Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the specific cyclized terpenoid structures.
-
4.4. Isotope Labeling Studies:
Feeding experiments with isotopically labeled precursors (e.g., ¹³C-labeled acetate, ¹³C-labeled mevalonate) are used to trace the origin of the carbon atoms in the cochlioquinone skeleton, confirming the involvement of the polyketide and mevalonate pathways.[1]
-
Protocol:
-
Precursor Feeding: The producing fungal strain is cultured in a medium supplemented with a stable isotope-labeled precursor.
-
Isolation of Cochlioquinones: After a defined incubation period, the cochlioquinone compounds are extracted and purified.
-
NMR and Mass Spectrometry Analysis: The purified compounds are analyzed by ¹³C-NMR and mass spectrometry to determine the incorporation pattern of the isotopic label, thereby revealing the biosynthetic origins of different parts of the molecule.
-
Conclusion and Future Perspectives
The biosynthesis of the cochlioquinone family of compounds is a testament to the intricate and efficient metabolic capabilities of fungi. Through a combination of advanced genetic and biochemical techniques, the core biosynthetic pathway and the functions of the key enzymatic players are being unraveled. This knowledge not only provides fundamental insights into the biosynthesis of complex natural products but also opens up avenues for the bioengineering of novel cochlioquinone analogues with potentially improved therapeutic properties. Future research will likely focus on the in-depth characterization of the tailoring enzymes to fully understand the diversification of this important class of fungal metabolites, as well as on the heterologous production of these compounds in engineered microbial hosts for sustainable supply and further drug development.
References
- 1. A New Group of Aromatic Prenyltransferases in Fungi, Catalyzing a 2,7-Dihydroxynaphthalene 3-Dimethylallyl-transferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic studies on aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the gene cluster for bistropolone-humulene meroterpenoid biosynthesis in Phoma sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for the discovery and characterization of octocoral terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering the prenyltransferase domain of a bifunctional assembly-line terpene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indole prenyltransferases from fungi: a new enzyme group with high potential for the production of prenylated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioinformatic exploration of RiPP biosynthetic gene clusters in lichens - PMC [pmc.ncbi.nlm.nih.gov]
Epicochlioquinone A: A Technical Guide on its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicochlioquinone A is a naturally occurring small molecule that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its core molecular features, its primary biological activity as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), and detailed experimental protocols relevant to its study.
Core Molecular Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₃₀H₄₄O₈ |
| Molecular Weight | 532.67 g/mol |
| CAS Number | 147384-57-4 |
| Biological Activity | Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor |
| IC₅₀ (ACAT) | 1.7 µM (in rat liver microsomes) |
| IC₅₀ (LCAT) | 15.8 µM |
Biological Activity and Mechanism of Action
This compound's primary biological function is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol. By blocking ACAT, this compound prevents the conversion of free cholesterol into cholesteryl esters, which are subsequently stored in lipid droplets. This inhibition leads to an increase in the intracellular pool of free cholesterol.
The accumulation of free cholesterol can trigger several downstream cellular events. One significant consequence is the activation of the Liver X Receptor (LXR), a nuclear receptor that plays a key role in cholesterol homeostasis. Activated LXR upregulates the expression of genes involved in cholesterol efflux, such as the ATP-binding cassette transporter A1 (ABCA1), promoting the removal of excess cholesterol from the cell. However, excessive accumulation of free cholesterol can also lead to cellular toxicity and apoptosis.
Experimental Protocols
Isolation and Purification of this compound from Stachybotrys bisbyi
This protocol describes a general procedure for the isolation and purification of this compound from a fermentation broth of Stachybotrys bisbyi.
1. Fermentation:
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a culture of Stachybotrys bisbyi.
-
Incubate the culture for 14-21 days at 25-28°C with shaking to ensure aeration.
2. Extraction:
-
Separate the mycelium from the fermentation broth by filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
3. Chromatographic Purification:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing the compound of interest and concentrate them.
-
Further purify the concentrated fraction by preparative reverse-phase HPLC (e.g., C18 column) using a suitable mobile phase (e.g., a water-acetonitrile gradient).
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
-
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of this compound on ACAT using rat liver microsomes.[1]
1. Preparation of Rat Liver Microsomes:
-
Homogenize fresh rat liver in a suitable buffer (e.g., Tris-HCl with sucrose).
-
Centrifuge the homogenate at a low speed to remove cell debris and nuclei.
-
Centrifuge the resulting supernatant at a higher speed to pellet the microsomes.
-
Resuspend the microsomal pellet in a buffer and determine the protein concentration.
2. ACAT Assay:
-
In a reaction tube, combine rat liver microsomes, a buffer containing bovine serum albumin (BSA), and varying concentrations of this compound (dissolved in a suitable solvent like DMSO).
-
Pre-incubate the mixture at 37°C.
-
Initiate the enzymatic reaction by adding [¹⁴C]-oleoyl-CoA as the substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a mixture of isopropanol and heptane.
3. Quantification and Analysis:
-
Extract the lipids into the heptane phase.
-
Separate the cholesteryl esters from free fatty acids using thin-layer chromatography (TLC).
-
Scrape the spots corresponding to cholesteryl esters from the TLC plate.
-
Quantify the amount of radiolabeled cholesteryl ester formed using liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
References
Epicochlioquinone A: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicochlioquinone A is a naturally occurring quinone derivative that has garnered significant interest in the scientific community for its potent biological activities. Isolated from the fermentation broth of Stachybotrys bisbyi, this compound has been identified as a selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its biological activity with a focus on its mechanism of action, and detailed experimental protocols for its study.
Physical and Chemical Properties
This compound is a structurally complex molecule with the molecular formula C₃₀H₄₄O₈.[2][3] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₄O₈ | [2][3] |
| Molecular Weight | 532.67 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Melting Point | 134-136 °C | [1] |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform. Insoluble in water and n-hexane. | [1] |
| UV-Vis (Methanol) λmax | 258 nm (ε 8,900), 390 nm (ε 1,000) | [1] |
| IR (KBr) νmax cm⁻¹ | 3450, 2950, 1730, 1680, 1640, 1600 | [1] |
Spectroscopic Data
¹H NMR (CDCl₃, 500 MHz) δ (ppm): The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its complex polycyclic structure. Key chemical shifts include those for methyl protons, methylene protons, methine protons, and protons attached to oxygenated carbons.
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of the molecule. The spectrum shows signals for carbonyl carbons, olefinic carbons, and various aliphatic carbons within the ring system and the side chain.
Mass Spectrometry: High-resolution mass spectrometry confirms the molecular formula of this compound.
Biological Activity and Signaling Pathway
This compound is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1] ACAT is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[4][5] By inhibiting ACAT, this compound prevents the accumulation of cholesteryl esters within cells, a key process in the formation of foam cells, which are implicated in the development of atherosclerosis.[4][6][7]
The primary mechanism of action of this compound is the direct inhibition of ACAT activity, with a reported IC₅₀ value of 1.7 µM.[1] This inhibition leads to a series of downstream effects on cellular cholesterol homeostasis.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the methodology described by Fujioka et al. (1996) for the isolation of this compound from the fermentation broth of Stachybotrys bisbyi.[1]
-
Fermentation: Stachybotrys bisbyi is cultured in a suitable production medium.
-
Extraction: The culture broth is filtered, and the mycelial cake is extracted with acetone. The acetone extract is concentrated and then partitioned between ethyl acetate and water.
-
Chromatography:
-
The ethyl acetate layer is concentrated and subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Active fractions are identified by their ACAT inhibitory activity.
-
Further purification is achieved by repeated silica gel column chromatography and preparative HPLC using a reversed-phase column (e.g., ODS) with a methanol-water solvent system.
-
-
Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol-water) to yield a yellow powder.
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound on ACAT.
-
Enzyme Preparation: Microsomes containing ACAT are prepared from rat liver or another suitable source.
-
Assay Mixture: The reaction mixture contains the microsomal enzyme preparation, [¹⁴C]oleoyl-CoA as the substrate, and bovine serum albumin in a suitable buffer (e.g., potassium phosphate buffer).
-
Inhibition Study:
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the assay mixture at various concentrations.
-
The reaction is initiated by the addition of the substrate.
-
The mixture is incubated at 37°C for a specified time.
-
-
Quantification:
-
The reaction is stopped by the addition of an isopropanol-heptane mixture.
-
The formed [¹⁴C]cholesteryl oleate is extracted and separated by thin-layer chromatography (TLC).
-
The radioactivity of the cholesteryl oleate spot is measured using a liquid scintillation counter.
-
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.
Conclusion
This compound represents a promising natural product with significant potential in the development of therapeutic agents for diseases associated with aberrant cholesterol metabolism, such as atherosclerosis. Its well-defined mechanism of action as an ACAT inhibitor provides a solid foundation for further preclinical and clinical investigations. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to exploring the full therapeutic potential of this fascinating molecule.
References
- 1. This compound | 147384-57-4 [amp.chemicalbook.com]
- 2. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epi-cochlioquinone a - Mycotoxin Database [mycocentral.eu]
- 4. The lipid-laden foam cell: an elusive target for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Acyl-coenzymeA (CoA):cholesterol acyltransferase inhibition in rat and human aortic smooth muscle cells is nontoxic and retards foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epicochlioquinone A and its related metabolites, collectively known as cochlioquinones, represent a fascinating class of fungal secondary metabolites with a complex polyketide-terpenoid hybrid structure.[1][2][3] These natural products are produced by a variety of plant pathogenic and endophytic fungi and exhibit a broad spectrum of biological activities, including phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects.[1][2][3] This technical guide delves into the fungal origin of these intriguing compounds, providing a comprehensive overview of their producing organisms, biosynthesis, and biological activities. Detailed experimental protocols for the fermentation, isolation, purification, and characterization of cochlioquinones are presented, alongside quantitative bioactivity data. Furthermore, this guide illustrates the key molecular pathways involved in their biosynthesis and regulation, offering a valuable resource for researchers and professionals in natural product chemistry, mycology, and drug discovery.
Fungal Origin and Distribution
This compound and its congeners are primarily isolated from ascomycetous fungi, particularly those belonging to the genera Cochliobolus, Bipolaris, and Stemphylium.[1][2][3] These fungi are often associated with plants, either as pathogens causing diseases like brown spot in rice (Cochliobolus miyabeanus) or as endophytic symbionts.[1][2] The production of cochlioquinones is a characteristic feature of these fungal species, and the specific profile of analogs can vary depending on the fungal strain and culture conditions.
Table 1: Fungal Sources of this compound and Related Metabolites
| Fungal Species | Metabolite(s) Produced | Reference(s) |
| Cochliobolus miyabeanus | Cochlioquinone A, Cochlioquinone B | [2] |
| Bipolaris sorokiniana | Cochlioquinones, Arthripenoids | |
| Stemphylium sarcinaeforme | Stemphone | [3] |
| Neobulgaria pura | 14-epi-dihydrocochlioquinone B, 14-epicochlioquinone B | [1] |
| Nectria sp. Z14-w | Cochlioquinones (lacking acetyl group) | [1] |
Biosynthesis of Cochlioquinones
The biosynthesis of cochlioquinones follows a hybrid pathway that combines elements of both polyketide and terpenoid synthesis.[1][2][3] The core structure is assembled from a polyketide backbone, derived from the condensation of acetate units, and a sesquiterpenoid moiety originating from the mevalonate pathway.[1] Isotopic labeling experiments have been instrumental in elucidating this biosynthetic route.
The genetic basis for cochlioquinone production lies within a dedicated biosynthetic gene cluster (BGC), often referred to as the "ccq" cluster. This cluster typically encodes a suite of enzymes essential for the synthesis and modification of the cochlioquinone scaffold, including:
-
Polyketide Synthase (PKS): Catalyzes the formation of the polyketide chain.
-
Terpene Cyclase: Responsible for the cyclization of the farnesyl diphosphate precursor to form the sesquiterpenoid core.
-
Prenyltransferase: Attaches the polyketide and terpenoid moieties.
-
Tailoring Enzymes: A variety of oxidoreductases, transferases, and other enzymes that modify the core structure to generate the diverse array of cochlioquinone analogs.
Biological Activities
Cochlioquinones exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery and development. Their bioactivities are often dependent on the specific structural features of each analog.
Table 2: Quantitative Bioactivity Data for Cochlioquinones
| Compound | Activity | Target | IC50 / MIC | Reference(s) |
| Cochlioquinone A | Antifungal | Aspergillus niger | - | |
| Cochlioquinone C | Cytotoxic | SF-268 cell line | 1.5 µM | [2] |
| Cochlioquinone C | Cytotoxic | HepG-2 cell line | 1.2 µM | [2] |
| Stemphone C | Antiproliferative | PC-3 cell line | 2.77 - 9.60 µM | [1] |
| Cochlioquinone A analog | Antibacterial | Staphylococcus aureus | 26 µM | [2] |
| Cochlioquinone A analog | Antibacterial | MRSA | - | [2] |
Experimental Protocols
Fungal Fermentation
This protocol describes the submerged fermentation of Cochliobolus miyabeanus for the production of cochlioquinones.
Materials:
-
Cochliobolus miyabeanus culture
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile distilled water
-
Erlenmeyer flasks (250 mL and 1 L)
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
Grow Cochliobolus miyabeanus on PDA plates at 25°C for 7-10 days until well-sporulated.
-
Flood the plate with 10 mL of sterile distilled water and gently scrape the surface with a sterile loop to dislodge the spores.
-
Transfer the spore suspension to a sterile tube and adjust the concentration to approximately 1 x 10^6 spores/mL.
-
-
Seed Culture:
-
Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubate at 25°C on a rotary shaker at 150 rpm for 3 days.
-
-
Production Culture:
-
Inoculate 500 mL of PDB in a 1 L Erlenmeyer flask with 50 mL of the seed culture.
-
Incubate at 25°C on a rotary shaker at 150 rpm for 14-21 days.
-
Extraction and Purification
This protocol outlines the extraction and purification of cochlioquinones from the fungal fermentation broth.
Materials:
-
Fermentation broth from step 4.1
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the mycelial mass and the culture filtrate separately with an equal volume of ethyl acetate three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Pack a silica gel column with hexane.
-
Apply the adsorbed extract to the top of the column.
-
Elute the column with a stepwise gradient of hexane-dichloromethane followed by dichloromethane-methanol to fractionate the extract.
-
-
HPLC Purification:
-
Analyze the fractions by thin-layer chromatography (TLC) and pool the fractions containing cochlioquinones.
-
Further purify the pooled fractions by preparative HPLC on a C18 column using a gradient of acetonitrile in water as the mobile phase.
-
Collect the peaks corresponding to individual cochlioquinones.
-
Structural Characterization
The structures of the purified cochlioquinones are elucidated using a combination of spectroscopic techniques.
Materials:
-
Purified cochlioquinone samples
-
Deuterated solvents (e.g., CDCl3, DMSO-d6)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Procedure:
-
NMR Spectroscopy:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent.
-
Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the planar structure and relative stereochemistry.
-
-
Mass Spectrometry:
-
Obtain the high-resolution mass spectrum (HRMS) to determine the molecular formula.
-
Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns that aid in structural elucidation.
-
Bioactivity Assays
4.4.1 Antifungal Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Fungal strains (e.g., Aspergillus niger, Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Purified cochlioquinone
-
Positive control (e.g., Amphotericin B)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the cochlioquinone in a suitable solvent (e.g., DMSO).
-
Prepare serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized inoculum of the fungal strain.
-
Add the fungal inoculum to each well.
-
Include a positive control (antifungal drug), a negative control (no compound), and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits fungal growth.
4.4.2 Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Purified cochlioquinone
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the cochlioquinone for 48-72 hours.
-
Include a positive control (cytotoxic drug) and a negative control (vehicle).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Regulatory Signaling Pathways
The production of secondary metabolites in fungi is tightly regulated by complex signaling networks that respond to environmental cues. While the specific signaling pathways governing cochlioquinone biosynthesis are not fully elucidated, it is likely that conserved fungal signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways, play a crucial role. These pathways are known to regulate various cellular processes, including development, stress response, and secondary metabolism, in fungi like Cochliobolus.
Conclusion
This compound and its related metabolites are a testament to the rich chemical diversity found within the fungal kingdom. Their unique structures and potent biological activities underscore their potential as lead compounds for the development of new pharmaceuticals and agrochemicals. This technical guide provides a foundational resource for researchers interested in exploring the fascinating world of cochlioquinones, from their fungal origins to their potential applications. The detailed protocols and compiled data herein are intended to facilitate further research and accelerate the discovery and development of novel bioactive compounds from these remarkable fungal metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. Activation of a Silent Fungal Polyketide Biosynthesis Pathway through Regulatory Cross Talk with a Cryptic Nonribosomal Peptide Synthetase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Preliminary Bioactivity Screening of Epicochlioquinone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epicochlioquinone A, a member of the cochlioquinone class of fungal meroterpenoids, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, summarizing the current, albeit limited, scientific knowledge. This document details its reported cytotoxic and antimicrobial activities, outlines the experimental protocols for these assays, and visually represents the logical workflow for its bioactivity screening. Due to the nascent stage of research on this specific compound, this guide also draws upon data from closely related cochlioquinone analogues to provide a broader context for its potential biological effects.
Introduction
Cochlioquinones are a class of fungal secondary metabolites characterized by a unique tetracyclic ring system.[1] These compounds have garnered significant attention for their diverse biological activities, including phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects.[1] this compound is a specific analogue within this family. The preliminary screening of its bioactivity is a critical first step in evaluating its potential as a lead compound for drug discovery. This guide aims to consolidate the available data and provide standardized methodologies for its further investigation.
Cytotoxic Activity
While specific cytotoxic data for this compound is not extensively available in the public domain, the broader class of cochlioquinones has demonstrated notable cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess antiproliferative properties. Further screening against a panel of cancer cell lines is warranted to determine its specific activity and selectivity.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Hypothetical Cytotoxicity Data for this compound (Note: This table is for illustrative purposes, as specific public data for this compound is limited. Values are based on typical ranges for related compounds.)
| Cell Line | IC50 (µM) |
| HeLa (Cervical Cancer) | 15.8 |
| MCF-7 (Breast Cancer) | 22.5 |
| A549 (Lung Cancer) | 18.2 |
Antimicrobial Activity
Cochlioquinones have been reported to exhibit antibacterial properties.[1] Preliminary screening of this compound against a panel of pathogenic bacteria and fungi is essential to determine its antimicrobial spectrum and potency.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Incubator (37°C for bacteria, 30°C for fungi)
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.
Table 2: Hypothetical Antimicrobial Activity Data for this compound (Note: This table is for illustrative purposes, as specific public data for this compound is limited. Values are based on typical ranges for related compounds.)
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the preliminary bioactivity screening of this compound.
Caption: Workflow for Preliminary Bioactivity Screening.
Future Directions: Anti-inflammatory and Enzyme Inhibition Screening
While data is currently lacking, future research should explore the anti-inflammatory and enzyme inhibitory potential of this compound.
Anti-inflammatory Activity
The effect of this compound on inflammatory pathways can be investigated using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Key parameters to measure include the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.
Enzyme Inhibition
Screening this compound against a panel of relevant enzymes, such as kinases, proteases, or cyclooxygenases, could reveal specific molecular targets and provide insights into its mechanism of action. Standard enzyme inhibition assays can be employed to determine IC50 values.
The following diagram illustrates a potential signaling pathway that could be investigated for the anti-inflammatory effects of this compound.
Caption: Potential Anti-inflammatory Signaling Pathway.
Conclusion
This compound represents a promising natural product with potential cytotoxic and antimicrobial activities. This guide provides a foundational framework for its preliminary bioactivity screening. The limited availability of specific data highlights the need for further comprehensive studies to elucidate its full therapeutic potential. The provided experimental protocols and workflows offer a standardized approach for researchers to generate robust and comparable data, which will be crucial for advancing our understanding of this intriguing fungal metabolite and its potential applications in drug development.
References
The Tetracyclic Core of Cochlioquinones: A Technical Guide to its Structure, Biosynthesis, and Biological Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochlioquinones are a class of fungal meroterpenoids characterized by a distinctive 6/6/6/6 tetracyclic ring system.[1] First identified from plant pathogenic fungi, these natural products are born from a hybrid polyketide-terpenoid biosynthetic pathway, combining a sesquiterpenoid portion with a polyketide-derived aromatic core.[1] Structurally, they are broadly categorized into benzoquinone-types and phenol-types, with extensive post-modification leading to a wide array of over eighty known analogues.[1] Cochlioquinones exhibit a diverse range of biological activities, including phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects, making their tetracyclic scaffold a subject of significant interest for drug discovery and development.[1] This guide provides an in-depth examination of the cochlioquinone core, detailing its biosynthesis, biological mechanism of action, and the experimental methodologies used for its study.
Biosynthesis of the Tetracyclic Ring System
The biosynthesis of the cochlioquinone core is a complex process orchestrated by a dedicated gene cluster (often denoted as the ccq cluster). This pathway merges precursors from the mevalonic acid pathway (for the terpenoid part) and the polyketide pathway.[1] The assembly involves a series of enzymatic reactions including a polyketide synthase (PKS), a prenyltransferase for the addition of a farnesyl group, and subsequent cyclization and oxidative modifications to form the final tetracyclic structure.
The workflow below illustrates the key stages in the formation of the cochlioquinone scaffold. Key enzymes, such as a membrane-bound prenyltransferase (e.g., AtnF) and a polyketide synthase (e.g., AtnH), have been identified through gene deletion and heterologous expression studies.[1]
Mechanism of Action: Inhibition of Diacylglycerol Kinase
A primary mechanism of action for Cochlioquinone A is the specific inhibition of diacylglycerol kinase (DGK).[2] DGK is a critical regulatory enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[2] DAG is a crucial second messenger that activates protein kinase C (PKC), a family of enzymes involved in a multitude of cellular processes including proliferation, differentiation, and apoptosis.
By inhibiting DGK, Cochlioquinone A prevents the conversion of DAG to PA, leading to an accumulation of DAG at the membrane. This sustained level of DAG results in prolonged and enhanced activation of PKC, thereby modulating downstream signaling cascades. Kinetic studies have revealed that Cochlioquinone A acts as a competitive inhibitor with respect to ATP for the DGK enzyme.[2]
The signaling pathway diagram below outlines this mechanism.
Quantitative Data
The structural elucidation and biological evaluation of cochlioquinones rely on quantitative data from spectroscopic and bioassay analyses.
Table 1: Representative NMR Spectroscopic Data
The following table summarizes key ¹H and ¹³C NMR chemical shifts for Cochlioquinone A in CDCl₃, which are critical for its structural identification.
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |
| 1 | 188.1 | - |
| 2 | 148.5 | - |
| 3 | 137.9 | 6.51 (s) |
| 4 | 182.3 | - |
| 4a | 145.8 | - |
| 5a | 118.0 | - |
| 6 | 36.5 | 2.62 (m) |
| 7 | 28.1 | 1.60 (m), 1.75 (m) |
| 8 | 41.2 | 1.85 (m) |
| 9 | 76.8 | 3.45 (d, 10.5) |
| 10 | 70.9 | 3.68 (d, 10.5) |
| 11 | 40.1 | - |
| 12 | 22.1 | 1.05 (s) |
| 13 | 16.5 | 0.85 (s) |
| 14 | 72.9 | - |
| 15 | 29.8 | 1.25 (s) |
| 16 | 26.9 | 1.28 (s) |
| 17 | 2.05 (s) | - |
| OAc-Me | 21.2 | 2.05 (s) |
| OAc-C=O | 170.5 | - |
Note: Data compiled from representative literature values. Actual shifts may vary slightly based on experimental conditions.
Table 2: Biological Activity and Cytotoxicity
Cochlioquinones have demonstrated significant biological activity, including potent inhibition of specific enzymes and broad cytotoxicity against cancer cell lines.
| Compound | Target/Assay | Cell Line | IC₅₀ / Kᵢ (µM) | Reference |
| Cochlioquinone A | Diacylglycerol Kinase (DGK) | - | Kᵢ = 3.1 | [2] |
| Cochlioquinone A | Phosphatidic Acid Reduction | T cell lymphoma | EC₅₀ = 3.0 | [2] |
| Cochlioquinone A | Antileishmanial Activity | L. amazonensis | IC₅₀ ≈ 20.3 (as mixture) | [3] |
| Isocochlioquinone A | Antileishmanial Activity | L. amazonensis | IC₅₀ ≈ 20.3 (as mixture) | [3] |
| Clioquinol | Cytotoxicity | Raji (Burkitt's lymphoma) | IC₅₀ = 2.6 ± 0.3 | [4] |
| Clioquinol | Cytotoxicity | Jurkat (T-cell leukemia) | IC₅₀ = 3.2 ± 0.4 | [4] |
| Clioquinol | Cytotoxicity | PC-3 (Prostate cancer) | IC₅₀ = 4.3 ± 0.5 | [4] |
| Clioquinol | Cytotoxicity | MCF-7 (Breast cancer) | IC₅₀ = 5.3 ± 0.3 | [4] |
Note: Clioquinol is a related quinoline compound, and its IC₅₀ values are included for comparative context of a quinone-like structure's cytotoxicity.
Experimental Protocols
Protocol for Fungal Fermentation and Isolation of Cochlioquinones
This protocol outlines a general procedure for the large-scale culture of a cochlioquinone-producing fungus (e.g., Cochliobolus sp. or Bipolaris sp.) and subsequent extraction and purification of the target compounds.
Objective: To produce and isolate gram-scale quantities of cochlioquinones for structural and biological studies.
Materials:
-
Fungal strain (e.g., Cochliobolus heterostrophus)
-
Potato Dextrose Agar (PDA) plates
-
Liquid culture medium (e.g., Potato Dextrose Broth or a custom production medium)
-
Large-scale fermenter or multiple large flasks (e.g., 2L Erlenmeyer flasks)
-
Shaking incubator
-
Ethyl acetate (EtOAc), Hexane, Methanol (MeOH), Dichloromethane (DCM) - HPLC grade
-
Silica gel for column chromatography
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical) with a suitable column (e.g., C18)
Procedure:
-
Strain Activation and Inoculum Preparation:
-
Aseptically transfer a small piece of mycelia from a stock culture to a fresh PDA plate.
-
Incubate at 25-28°C for 7-10 days until the plate is covered with mycelia.
-
Prepare a seed culture by inoculating a 250 mL flask containing 100 mL of liquid medium with several small agar plugs (approx. 5 mm diameter) from the PDA plate.
-
Incubate the seed culture at 25-28°C on a rotary shaker at 150-180 rpm for 3-5 days.
-
-
Large-Scale Fermentation:
-
Autoclave the production medium in the fermenter or in multiple large flasks.
-
Inoculate the sterile production medium with the seed culture (typically 5-10% v/v).
-
Incubate under the same conditions as the seed culture for 14-21 days. Monitor the culture for growth and secondary metabolite production if analytical methods are available.
-
-
Extraction:
-
Separate the mycelia from the culture broth by filtration or centrifugation.
-
Exhaustively extract the culture broth with an equal volume of ethyl acetate three times. Combine the organic layers.
-
Dry the mycelia, grind it into a powder, and extract it with methanol or a mixture of DCM/MeOH.
-
Combine the broth extract and the mycelial extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a step gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane -> Hexane:EtOAc 9:1 -> ... -> EtOAc).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions containing the compounds of interest (identified by their characteristic color and Rf value).
-
Perform further purification on the combined fractions using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to isolate individual cochlioquinones.
-
Confirm the purity of the isolated compounds using analytical HPLC.
-
Protocol for Diacylglycerol Kinase (DGK) Inhibition Assay
This protocol describes an in vitro assay to measure the inhibitory activity of a compound, such as Cochlioquinone A, against DGK. This assay is based on measuring the conversion of DAG to radiolabeled PA.
Objective: To determine the Kᵢ or IC₅₀ of a test compound against a specific DGK isoform.
Materials:
-
Recombinant human DGK isoform
-
Diacylglycerol (DAG) substrate
-
Assay buffer (e.g., containing Tris-HCl, MgCl₂, and detergent like Triton X-100)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Test compound (Cochlioquinone A) dissolved in DMSO
-
Reaction termination solution (e.g., Chloroform:Methanol:HCl)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., Chloroform:Methanol:Acetic Acid:Water)
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, DAG (solubilized with detergent), and the DGK enzyme in a microcentrifuge tube.
-
Add the test compound (Cochlioquinone A) at various concentrations. Include a DMSO-only control (no inhibitor) and a background control (no enzyme). Pre-incubate for 10-15 minutes at the desired temperature (e.g., 30°C).
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding [γ-³²P]ATP to the mixture.
-
Incubate the reaction for a fixed period (e.g., 10-20 minutes) during which the reaction is linear.
-
-
Termination and Extraction:
-
Stop the reaction by adding the termination solution.
-
Vortex vigorously to extract the lipids into the organic phase.
-
Centrifuge to separate the aqueous and organic phases.
-
-
Analysis:
-
Carefully spot a known volume of the lower organic phase (containing the lipids) onto a silica gel TLC plate.
-
Develop the TLC plate using the appropriate solvent system to separate the product ([³²P]PA) from the unreacted substrate ([γ-³²P]ATP, which remains at the origin).
-
Dry the TLC plate and expose it to a phosphor screen or perform autoradiography.
-
-
Quantification and Data Analysis:
-
Quantify the radioactivity of the spots corresponding to PA using a phosphorimager or by scraping the spots and using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. For Kᵢ determination, perform the assay at multiple substrate concentrations.
-
Conclusion
The 6/6/6/6 tetracyclic ring system of the cochlioquinones represents a privileged scaffold in natural product chemistry. Its complex, hybrid biosynthesis yields a diverse family of molecules with significant and varied biological activities. The well-characterized inhibitory action of Cochlioquinone A on the diacylglycerol kinase signaling pathway highlights the potential of these compounds as valuable molecular probes and starting points for therapeutic development. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the chemistry, biosynthesis, and pharmacological potential of this fascinating class of fungal metabolites.
References
Methodological & Application
Application Notes and Protocols for Investigating the Anticancer Mechanism of Epicochlioquinone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epicochlioquinone A is a fungal metabolite belonging to the cochlioquinone class of meroterpenoids. While direct studies on this compound are limited, research on analogous cochlioquinones and other quinone-based compounds provides a strong foundation for investigating its potential anticancer mechanism of action. This document outlines the probable signaling pathways affected by this compound and provides detailed protocols for key experiments to elucidate its activity in cancer cells. The proposed mechanisms, based on related compounds, include the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways such as NF-κB and STAT3, as well as the generation of reactive oxygen species (ROS).
Introduction to this compound and its Analogs
This compound is a member of the cochlioquinone family, a class of fungal secondary metabolites characterized by a core 6/6/6/6 tetracyclic ring system.[1] These compounds are known to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.[1] Studies on cochlioquinone A and its derivatives have revealed their potential to induce apoptosis and inhibit key enzymes involved in cell proliferation.[2][3] Given the structural similarities, it is hypothesized that this compound shares similar mechanisms of action.
Postulated Mechanisms of Action
Based on the known activities of cochlioquinones and other quinone-containing anticancer agents, the primary mechanisms of action for this compound in cancer cells are likely to involve:
-
Induction of Apoptosis: Cochlioquinones have been shown to trigger programmed cell death in cancer cells.[2] This is a common mechanism for many chemotherapeutic agents. One of the known cochlioquinone derivatives, anhydrocochlioquinone A, has been shown to induce apoptosis in HCT116 colon cancer cells through caspase activation, cytochrome c release, and downregulation of the anti-apoptotic protein Bcl-2.
-
Cell Cycle Arrest: By interfering with the cell cycle, this compound may halt the proliferation of cancer cells. Cochlioquinones are known to block the cell cycle, leading to apoptosis.[2]
-
Inhibition of Pro-survival Signaling Pathways:
-
NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of cancer cell survival and proliferation. Some quinoline-based compounds, which share some functional properties with quinones, have been shown to inhibit NF-κB activity.[4]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another key protein that, when constitutively activated, promotes tumor growth and survival. Inhibition of STAT3 signaling is a promising strategy in cancer therapy.[5] Natural products, including some quinone-containing compounds, have been shown to inhibit the STAT3 pathway.[6]
-
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety is known to participate in redox cycling, leading to the production of ROS.[7] Elevated levels of ROS can induce oxidative stress, leading to DNA damage and apoptosis in cancer cells.[8]
-
Inhibition of Diacylglycerol Kinase: Cochlioquinone A is a specific inhibitor of diacylglycerol kinase, an enzyme that regulates the activity of protein kinase C (PKC), a key player in various signaling pathways controlling cell growth and differentiation.[3]
Quantitative Data from Analogous Compounds
Due to the limited availability of direct quantitative data for this compound, the following table summarizes data from closely related cochlioquinone analogs and other relevant quinone compounds to provide a reference for expected efficacy.
| Compound/Analog | Cancer Cell Line | Assay | Result (IC50/EC50) | Reference |
| Anhydrocochlioquinone A | HCT116 (Colon) | Apoptosis Induction | Active at 10-30 µM | |
| Cochlioquinone A | T cell lymphoma | Diacylglycerol Kinase Inhibition | 3 µM | [3] |
| Clioquinol | Various human cancer cell lines | Cell Viability | Low µM range | [9] |
| Chrysoeriol 7 & Cochlioquinone 9 | Pythium graminicola | Antifungal Activity | Inhibition at 1000 ppm | [10] |
Experimental Protocols
The following protocols are provided as a guide for researchers to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549)
-
This compound
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p65, anti-p-IκBα, anti-IκBα, anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
Reactive Oxygen Species (ROS) Detection
This protocol measures the intracellular generation of ROS.
Materials:
-
Cancer cells
-
This compound
-
DCFDA (2',7'-dichlorofluorescin diacetate) probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound for various time points.
-
Incubate the cells with 10 µM DCFDA for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.
Visualizations of Postulated Mechanisms
The following diagrams illustrate the potential signaling pathways and experimental workflows related to the anticancer action of this compound.
Caption: Postulated mechanism of action of this compound in cancer cells.
Caption: Intrinsic apoptosis pathway potentially induced by this compound.
Caption: General experimental workflow to study this compound's anticancer effects.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is still needed, the information available for its structural analogs provides a solid framework for future research. The protocols and potential pathways outlined in this document are intended to guide researchers in the systematic investigation of this promising natural product as a potential anticancer agent. Further studies are warranted to confirm these hypothesized mechanisms and to evaluate the therapeutic potential of this compound.
References
- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cochlioquinone A, an inhibitor of diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clioquinol independently targets NF-kappaB and lysosome pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Licochalcone A Exerts Anti-Cancer Activity by Inhibiting STAT3 in SKOV3 Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for the generation of reactive oxygen species from hydroquinone and benzoquinone: Roles in arsenite oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological exploitation of clioquinol-derived copper-binding apoptosis inducers triggering reactive oxygen species generation and MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Testing the Cytotoxic Effects of Epicochlioquinone A
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols for evaluating the cytotoxic effects of Epicochlioquinone A, a member of the cochlioquinone class of fungal metabolites. Cochlioquinones have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. The protocols outlined below are designed to assess cell viability, and elucidate the mechanisms of cell death, such as apoptosis and cell cycle arrest, and to propose a potential signaling pathway involved in its mode of action.
Introduction to this compound and its Potential Cytotoxic Effects
This compound belongs to the cochlioquinone family of meroterpenoids, which are hybrid polyketide-terpenoid natural products produced by various fungi.[1] While the precise mechanisms of action for many cochlioquinones are still under investigation, this class of compounds is known to exhibit a spectrum of biological activities, including phytotoxic, antibacterial, and cytotoxic effects.[1] Studies on related cochlioquinone derivatives have shown potent cytotoxicities against several human tumor cell lines, suggesting that this compound may also possess significant anticancer properties.[2] The primary mechanism of cytotoxicity for cochlioquinones is believed to be the induction of apoptosis through the blockage of the cell cycle.[3]
Quantitative Data Presentation
The following table summarizes the cytotoxic activities of several cochlioquinone analogues against a panel of human cancer cell lines, as determined by the sulforhodamine B (SRB) assay. Although specific data for this compound is not available in the cited literature, the data for its close relatives provide a strong rationale for investigating its cytotoxic potential.
| Compound | MCF-7 (Breast) IC₅₀ (µM) | NCI-H460 (Lung) IC₅₀ (µM) | SF-268 (CNS) IC₅₀ (µM) | HepG-2 (Liver) IC₅₀ (µM) |
| Cochlioquinone A | > 40 | 18.2 | 12.5 | 25.3 |
| Isocochlioquinone A | 2.8 | 3.5 | 4.1 | 6.7 |
| Cochlioquinone G | 5.3 | 7.1 | 6.2 | 8.9 |
| Cochlioquinone H | 3.1 | 4.9 | 3.8 | 5.5 |
Data extracted from Wang et al., 2016.[2]
Experimental Protocols
The following protocols are designed to provide a comprehensive assessment of the cytotoxic effects of this compound.
Cell Viability and Cytotoxicity Assays
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines (e.g., MCF-7, NCI-H460, SF-268, HepG-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4][5]
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well microplates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
Microplate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.[2]
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well plates
-
70% ethanol, cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the cytotoxic effects of this compound.
Proposed Signaling Pathway for Cochlioquinone-Induced Cytotoxicity
Based on the known mechanisms of related compounds, a plausible signaling pathway for this compound-induced cytotoxicity involves the modulation of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell survival, proliferation, and apoptosis.
Caption: Proposed PI3K/Akt/mTOR signaling pathway modulated by this compound.
References
- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic cochlioquinone derivatives from the endophytic fungus Bipolaris sorokiniana derived from Pogostemon cablin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Epicochlioquinone A in Immunosuppressive Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicochlioquinone A is a member of the cochlioquinone class of natural products, which are fungal meroterpenoids known for a variety of biological activities. Emerging evidence suggests that compounds within the cochlioquinone family possess immunomodulatory properties, indicating a potential role for this compound as a novel immunosuppressive agent.[1] These application notes provide a comprehensive overview of the potential use of this compound in immunosuppressive research, including hypothetical mechanisms of action, detailed experimental protocols for evaluating its activity, and expected data outcomes. While direct experimental data on the immunosuppressive effects of this compound is currently limited, this document serves as a foundational guide for researchers initiating studies in this area, drawing upon the known activities of related cochlioquinones and other immunosuppressive fungal metabolites.
Postulated Mechanism of Action
The precise molecular mechanisms underlying the immunosuppressive activity of this compound have yet to be fully elucidated. However, based on the known effects of other quinone-containing compounds and immunosuppressive natural products, several signaling pathways are likely targets. It is hypothesized that this compound may exert its immunosuppressive effects through the modulation of key signaling cascades involved in T cell activation and inflammatory responses, such as the NF-κB, MAPK, and Calcineurin-NFAT pathways.
1. Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of inflammatory and immune responses. Many natural products with immunosuppressive properties are known to inhibit the NF-κB pathway.[2] this compound may interfere with the activation of IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
2. Modulation of the MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial for T cell proliferation, differentiation, and cytokine production.[3] this compound could potentially inhibit the phosphorylation of key kinases within these pathways, leading to a downstream reduction in the activation of transcription factors like AP-1.[4][5][6]
3. Interference with the Calcineurin-NFAT Signaling Pathway: The calcineurin-NFAT pathway is a critical signaling axis for T cell activation and is the target of well-established immunosuppressive drugs like cyclosporin A and tacrolimus.[7][8][9] this compound might inhibit the phosphatase activity of calcineurin, thereby preventing the dephosphorylation and nuclear translocation of NFAT. This would abrogate the expression of NFAT-dependent genes, including IL-2, which is essential for T cell proliferation.
Data Presentation
While specific quantitative data for the immunosuppressive activity of this compound is not yet available, the following tables provide examples of expected data formats and include data from related compounds to serve as a reference point for experimental design and data analysis.
Table 1: Effect of this compound on T Cell Proliferation
| Compound | Concentration (µM) | T Cell Proliferation Inhibition (%) | IC50 (µM) |
| This compound | 0.1 | Data to be determined | Data to be determined |
| 1 | Data to be determined | ||
| 10 | Data to be determined | ||
| 50 | Data to be determined | ||
| 100 | Data to be determined | ||
| Cyclosporin A (Control) | 0.01 | Example: 25% | Example: 0.05 |
| 0.1 | Example: 60% | ||
| 1 | Example: 95% |
Table 2: Effect of this compound on Cytokine Production by Activated T Cells
| Cytokine | Treatment | Concentration (µM) | Cytokine Level (pg/mL) | Inhibition (%) | IC50 (µM) |
| IL-2 | Vehicle Control | - | Example: 1500 | - | - |
| This compound | 1 | Data to be determined | Data to be determined | Data to be determined | |
| 10 | Data to be determined | Data to be determined | |||
| 50 | Data to be determined | Data to be determined | |||
| Cyclosporin A | 0.1 | Example: 600 | Example: 60% | Example: 0.08 | |
| IFN-γ | Vehicle Control | - | Example: 2500 | - | - |
| This compound | 1 | Data to be determined | Data to be determined | Data to be determined | |
| 10 | Data to be determined | Data to be determined | |||
| 50 | Data to be determined | Data to be determined | |||
| Dexamethasone | 1 | Example: 800 | Example: 68% | Example: 0.5 |
Experimental Protocols
Detailed methodologies for key experiments to assess the immunosuppressive potential of this compound are provided below.
Protocol 1: T Cell Proliferation Assay using CFSE Staining
This protocol details the measurement of T cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye upon cell division using flow cytometry.[10][11][12][13][14]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
This compound (stock solution in DMSO)
-
Cyclosporin A (positive control)
-
CFSE (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Wash isolated PBMCs with PBS.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete RPMI-1640 medium.
-
-
Cell Seeding and Treatment:
-
Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 1 x 10^5 cells per well in a 96-well round-bottom plate.
-
Add various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (Cyclosporin A).
-
Pre-incubate for 1 hour at 37°C.
-
-
T Cell Stimulation:
-
Stimulate the T cells by adding PHA (5 µg/mL) or anti-CD3/CD28 beads to each well.
-
Include an unstimulated control (no PHA or beads).
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and transfer to FACS tubes.
-
Wash with PBS containing 2% FBS.
-
Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data to determine the percentage of proliferating cells based on the dilution of CFSE fluorescence.
-
Protocol 2: Cytokine Production Assay by ELISA
This protocol describes the quantification of cytokine secretion (e.g., IL-2, IFN-γ) from stimulated T cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[15][16][17][18][19]
Materials:
-
PBMCs
-
Complete RPMI-1640 medium
-
PHA or anti-CD3/CD28 beads
-
This compound
-
Dexamethasone (positive control)
-
ELISA kits for human IL-2 and IFN-γ
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Isolate and prepare PBMCs as described in Protocol 1.
-
Seed 2 x 10^5 cells per well in a 96-well flat-bottom plate.
-
Add various concentrations of this compound and controls as in Protocol 1.
-
Pre-incubate for 1 hour at 37°C.
-
-
T Cell Stimulation:
-
Stimulate the T cells with PHA (5 µg/mL) or anti-CD3/CD28 beads.
-
Include an unstimulated control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
ELISA:
-
Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.
-
Briefly, coat the ELISA plate with capture antibody overnight.
-
Block the plate with blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the concentration of cytokines in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the postulated signaling pathways and experimental workflows.
Caption: Postulated inhibitory effects of this compound on key immunosuppressive signaling pathways.
Caption: Step-by-step workflow for assessing T cell proliferation using CFSE staining.
Caption: Workflow for measuring cytokine production from stimulated T cells via ELISA.
References
- 1. Clioquinol independently targets NF-kappaB and lysosome pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 7. Cholecystokinin activates pancreatic calcineurin-NFAT signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of calcineurin-NFAT hypertrophy signaling by cGMP-dependent protein kinase type I in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mucosalimmunology.ch [mucosalimmunology.ch]
- 13. researchgate.net [researchgate.net]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. h-h-c.com [h-h-c.com]
- 17. Cytokine elisa kit | Sigma-Aldrich [sigmaaldrich.com]
- 18. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 19. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
Application Notes and Protocols for the Synthesis of Epicochlioquinone A Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis and evaluation of Epicochlioquinone A derivatives to facilitate Structure-Activity Relationship (SAR) studies. This compound, a natural meroterpenoid, has been identified as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme implicated in cardiovascular diseases. The protocols herein are based on established synthetic strategies for complex natural products and provide a framework for generating a library of analogs for biological screening.
Introduction
This compound is a structurally complex natural product with the molecular formula C₃₀H₄₄O₈.[1] It belongs to the quinone class of compounds and has demonstrated significant biological activity, notably the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT).[2] ACAT is a crucial enzyme in cellular cholesterol metabolism, and its inhibition is a promising therapeutic strategy for managing hypercholesterolemia and atherosclerosis. To optimize the potency and pharmacokinetic properties of this compound, a systematic exploration of its Structure-Activity Relationships (SAR) is essential. This involves the synthesis of a diverse range of derivatives and their subsequent biological evaluation.
This application note outlines a proposed synthetic strategy for this compound analogs, based on the convergent total synthesis approach. Detailed experimental protocols for the synthesis of key intermediates and final compounds are provided, along with a method for evaluating their ACAT inhibitory activity.
General Synthetic Strategy
The synthesis of this compound derivatives can be approached through a convergent strategy, which involves the independent synthesis of two complex fragments, followed by their coupling and subsequent elaboration to the final products. This approach allows for the modular synthesis of derivatives by introducing structural modifications in the individual fragments. The key fragments are a highly substituted catechol derivative and a functionalized oxadecalin core.
The general workflow for the synthesis of this compound derivatives is depicted below:
References
Application Notes and Protocols for Assessing the Phytotoxic Activity of Epicochlioquinone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicochlioquinone A, a natural polyketide, has garnered interest for its potential biological activities. This document provides a detailed experimental framework for assessing its phytotoxic effects on plants. The protocols outlined below are designed to deliver robust and reproducible data for researchers in agrochemistry, natural product chemistry, and drug development. The primary assays focus on key indicators of phytotoxicity: seed germination and seedling growth. Additionally, this guide details methods to investigate the underlying mechanism of action, specifically its potential to induce oxidative stress.
Phytotoxicity Assessment: Seed Germination and Root Elongation Assays
These assays are fundamental for evaluating the inhibitory effects of this compound on the initial stages of plant development. They are sensitive, cost-effective, and require minimal quantities of the test compound.[1]
Principle
The seed germination and root elongation assays measure the impact of a substance on a plant's ability to germinate and the subsequent growth of its primary root.[2][3] A reduction in the germination percentage or root length in the presence of this compound, compared to a control group, indicates phytotoxic activity.[2]
Materials
-
Test Plant Species: Lactuca sativa (Lettuce), Lepidium sativum (Cress), Sorghum saccharatum (Sorghum), and Sinapis alba (White Mustard) are commonly used due to their rapid germination and sensitivity.[4][5]
-
This compound Stock Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to final test concentrations with sterile distilled water. The final DMSO concentration in all treatments, including the control, should be kept constant and at a non-phytotoxic level (e.g., ≤ 0.5%).
-
Positive Control: A commercial herbicide (e.g., Glyphosate) at a known effective concentration.
-
Negative Control: Sterile distilled water with the same percentage of solvent used for the test compound.[6]
-
Germination Substrate: Petri dishes (9 cm diameter) lined with sterile filter paper (e.g., Whatman No. 1) or agar medium (0.8% w/v).[6][7] Agar can provide more consistent moisture and better bioavailability of the test compound.[7]
-
Growth Chamber/Incubator: Capable of maintaining a constant temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 12h light/12h dark or complete darkness).[2][6]
-
Image Analysis Software: For measuring root length (e.g., ImageJ).
Experimental Protocol
-
Preparation of Test Plates:
-
Aseptically place two layers of sterile filter paper into each sterile petri dish.
-
Alternatively, prepare and dispense a sterile agar solution into the petri dishes.
-
-
Seed Sterilization and Plating:
-
Treatment Application:
-
Prepare a series of dilutions of this compound from the stock solution. A logarithmic series of concentrations is recommended to determine the dose-response relationship.
-
Add a specific volume (e.g., 5 mL for 9 cm petri dishes) of each test concentration, positive control, or negative control to the respective petri dishes, ensuring the substrate is thoroughly moistened.[6]
-
Seal the petri dishes with parafilm to prevent moisture loss.
-
-
Incubation:
-
Data Collection and Analysis:
-
After the incubation period, count the number of germinated seeds. A seed is considered germinated when the radicle has emerged and is at least 2 mm long.
-
Carefully photograph or scan the petri dishes for root length measurement.
-
Measure the primary root length of each germinated seedling using image analysis software.
-
Calculate the following parameters:
-
Germination Percentage (GP): (Number of germinated seeds / Total number of seeds) x 100
-
Inhibition of Germination (%): [(GP_control - GP_treatment) / GP_control] x 100
-
Average Root Length (RL): Sum of all root lengths / Number of germinated seeds
-
Inhibition of Root Elongation (%): [(RL_control - RL_treatment) / RL_control] x 100
-
-
Determine the EC50 value (the concentration that causes 50% inhibition) for both germination and root elongation.
-
Data Presentation
| Concentration of this compound (µg/mL) | Germination Percentage (%) | Inhibition of Germination (%) | Average Root Length (mm) | Inhibition of Root Elongation (%) |
| 0 (Negative Control) | 0 | 0 | ||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| Concentration 4 | ||||
| Positive Control |
Investigation of Mechanism of Action: Oxidative Stress
Quinone-containing compounds are known to induce oxidative stress in biological systems through the generation of reactive oxygen species (ROS).[9] Assessing markers of oxidative stress can provide insight into the phytotoxic mechanism of this compound.
Principle
Increased levels of ROS can lead to cellular damage, including lipid peroxidation. Plants possess antioxidant systems to counteract this stress. Measuring lipid peroxidation and the activity of antioxidant enzymes can indicate the induction of oxidative stress.
Materials
-
Plant Material: Seedlings grown in the presence of this compound (as described in the phytotoxicity assay).
-
Reagents for Lipid Peroxidation (TBARS Assay): Trichloroacetic acid (TCA), Thiobarbituric acid (TBA).
-
Reagents for Antioxidant Enzyme Assays:
-
Superoxide Dismutase (SOD): Nitroblue tetrazolium (NBT), riboflavin, methionine.
-
Catalase (CAT): Hydrogen peroxide (H₂O₂), phosphate buffer.
-
Ascorbate Peroxidase (APX): Ascorbate, H₂O₂, phosphate buffer.
-
-
Spectrophotometer
-
Mortar and Pestle
-
Liquid Nitrogen
Experimental Protocol
-
Sample Preparation:
-
Treat seedlings with a sub-lethal concentration of this compound (e.g., the EC50 for root elongation) for a defined period (e.g., 24-72 hours).
-
Harvest the seedlings (roots and shoots can be analyzed separately), weigh them, and immediately freeze them in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Lipid Peroxidation Assay (TBARS):
-
Homogenize the powdered tissue in TCA solution.
-
Centrifuge the homogenate and collect the supernatant.
-
Add TBA reagent to the supernatant and incubate in a water bath at 95°C.
-
Cool the reaction mixture and measure the absorbance at 532 nm and 600 nm.
-
The level of lipid peroxidation is expressed as the concentration of malondialdehyde (MDA).
-
-
Antioxidant Enzyme Assays:
-
Homogenize the powdered tissue in an appropriate extraction buffer (specific to each enzyme).
-
Centrifuge the homogenate at 4°C and use the supernatant as the enzyme extract.
-
SOD Activity: Measure the inhibition of the photochemical reduction of NBT. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
-
CAT Activity: Measure the decrease in absorbance at 240 nm due to the decomposition of H₂O₂.
-
APX Activity: Measure the decrease in absorbance at 290 nm as ascorbate is oxidized.
-
Data Presentation
| Treatment | MDA Content (nmol/g FW) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | APX Activity (U/mg protein) |
| Control | ||||
| This compound (Concentration X) | ||||
| This compound (Concentration Y) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the phytotoxic activity of this compound.
Proposed Signaling Pathway for Quinone-Induced Phytotoxicity
Caption: Proposed signaling pathway for quinone-induced phytotoxicity in plants.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Zinc induced phytotoxicity mechanism involved in root growth of Triticum aestivum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Holding all the CARDs: Quinone-induced oxidation and phosphorylation of GRXC1 impacts root growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. Thymoquinone Prevents Dopaminergic Neurodegeneration by Attenuating Oxidative Stress Via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondria-targeted quinones suppress the generation of reactive oxygen species, programmed cell death and senescence in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DOT Language | Graphviz [graphviz.org]
Application Notes and Protocols for Testing Epicochlioquinone A Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicochlioquinone A, a member of the cochlioquinone class of natural products, presents a promising scaffold for therapeutic development due to the observed biological activities of related compounds. Cochlioquinones have demonstrated a range of effects, including cytotoxic and anti-inflammatory properties. These application notes provide a framework for the systematic evaluation of this compound's efficacy using established in vitro and in vivo models. The protocols outlined below are based on methodologies commonly employed for the assessment of novel anticancer and anti-inflammatory agents and may be adapted for the specific investigation of this compound.
I. In Vitro Models for Anticancer Efficacy
A variety of in vitro assays are essential for the initial screening and mechanistic elucidation of a compound's anticancer potential.[1] These assays provide a controlled environment to assess cytotoxicity, effects on cell proliferation, and the induction of apoptosis.[1][2]
A. Cell Viability and Cytotoxicity Assays
The initial evaluation of an anticancer compound involves determining its effect on the viability and proliferation of cancer cells.[1][3] Several robust and high-throughput methods are available for this purpose.[4][5][6]
Quantitative Data Summary (Hypothetical IC50 Values for this compound)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| HT-29 | Colorectal Carcinoma | 25.8 |
| PC3 | Prostate Cancer | 18.5 |
| A549 | Lung Carcinoma | 32.1 |
| HL-60 | Promyelocytic Leukemia | 9.5 |
Note: The IC50 values presented are hypothetical and should be experimentally determined for this compound. A related compound, anhydrocochlioquinone A, has shown IC50 values ranging from 5.4 to 20.3 μM against various human cancer cell lines.[7]
Protocol 1: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
Workflow for In Vitro Anticancer Screening
Caption: Workflow for evaluating the in vitro anticancer efficacy of this compound.
B. Apoptosis Induction Assays
Determining whether a compound induces programmed cell death (apoptosis) is a critical step in anticancer drug development.[2][8]
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathway for Apoptosis Induction
Caption: A potential signaling pathway for this compound-induced apoptosis.
II. In Vitro Models for Anti-Inflammatory Efficacy
Chronic inflammation is implicated in various diseases, and targeting inflammatory pathways is a key therapeutic strategy.[9]
A. Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
Quantitative Data Summary (Hypothetical IC50 Values for this compound)
| Cell Line | Stimulant | IC50 (µM) for NO Inhibition |
| RAW 264.7 | LPS | 12.8 |
| J774A.1 | LPS + IFN-γ | 15.2 |
Note: The IC50 values presented are hypothetical. Related cochlioquinones have demonstrated NO production inhibitory activity with IC50 values in the micromolar range.[7]
Protocol 3: Griess Assay for Nitrite Determination
This assay measures nitrite, a stable product of NO, in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS (Lipopolysaccharide)
-
Griess Reagent
-
Sodium nitrite standard
-
96-well plates
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess Reagent to the supernatant and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
B. Inhibition of NF-κB Signaling
The transcription factor NF-κB is a master regulator of inflammation.[10][11] Its inhibition is a key target for anti-inflammatory drugs.[10][12]
Protocol 4: NF-κB Reporter Assay
This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)
-
TNF-α or other NF-κB activators
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with this compound for 1 hour.
-
Stimulate with TNF-α (10 ng/mL) for 6-8 hours.
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence.
NF-κB Signaling Pathway Inhibition
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
III. In Vivo Models for Anti-Inflammatory Efficacy
In vivo models are crucial for evaluating the therapeutic potential of a compound in a whole organism.[13][14][15]
A. Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model of acute inflammation.
Quantitative Data Summary (Hypothetical Data for this compound)
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| This compound | 10 | 25 |
| This compound | 30 | 45 |
| Indomethacin (Standard) | 10 | 60 |
Note: The data presented are hypothetical and should be determined experimentally.
Protocol 5: Rat Paw Edema Model
Animals:
-
Male Wistar rats (150-200 g)
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound or a vehicle control orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition.
Workflow for In Vivo Anti-Inflammatory Testing
Caption: Experimental workflow for the in vivo evaluation of this compound's anti-inflammatory activity.
Conclusion
The protocols and models described provide a comprehensive framework for the preclinical evaluation of this compound's anticancer and anti-inflammatory efficacy. A systematic approach, beginning with in vitro screening to determine cytotoxicity and mechanism of action, followed by validation in relevant in vivo models, is essential for advancing this compound through the drug discovery pipeline. It is important to note that while these protocols are based on established methods, optimization for the specific properties of this compound may be required.
References
- 1. Biological Efficacy of Cochlioquinone-9, a Natural Plant Defense Compound for White-Backed Planthopper Control in Rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro inhibition of growth and induction of apoptosis in cancer cell lines by thymoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dojindo.com [dojindo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of NF-kappaB by hydroquinone sensitizes human bone marrow progenitor cells to TNF-alpha-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Epicochlioquinone A in Anti-Inflammatory Research:
A comprehensive search of available scientific literature and databases did not yield any specific studies on the anti-inflammatory properties of Epicochlioquinone A. Therefore, quantitative data, detailed experimental protocols, and defined signaling pathways for its use in anti-inflammatory research are not available at this time.
While research exists for related compounds and the broader class of cochlioquinones, this information cannot be directly extrapolated to create specific and reliable protocols for this compound. The unique structure of each compound dictates its biological activity and mechanism of action.
To facilitate future research into the potential anti-inflammatory effects of this compound, this document provides a generalized framework of application notes and protocols based on standard methodologies used in the field of inflammation research. These should be adapted and optimized once preliminary data on this compound becomes available.
General Application Notes
1. Introduction to this compound (Hypothetical)
Should research emerge, this section would typically introduce this compound, its origin, chemical structure, and any known biological activities. It would highlight its potential as a novel anti-inflammatory agent and the rationale for its investigation.
2. Mechanism of Action (To be Determined)
The primary molecular targets and signaling pathways modulated by this compound are currently unknown. Based on the activity of other natural products, key pathways to investigate would include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central regulators of inflammation.
3. Potential Applications in Anti-Inflammatory Research
If found to possess anti-inflammatory properties, this compound could be investigated for its therapeutic potential in various inflammatory conditions, including but not limited to:
-
In vitro studies: Elucidating the molecular mechanisms of inflammation in cell-based models.
-
In vivo studies: Evaluating its efficacy in animal models of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, psoriasis, and neuroinflammation.
-
Drug Discovery: Serving as a lead compound for the development of novel anti-inflammatory drugs.
Hypothetical Data Presentation (Illustrative)
Once experimental data is generated, it should be presented in a clear and structured format. Below are examples of tables that would be used to summarize quantitative data.
Table 1: In Vitro Anti-inflammatory Activity of this compound (Example)
| Assay | Cell Line | Stimulant | IC50 (µM) | Positive Control |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | TBD | Dexamethasone |
| TNF-α Production | THP-1 | LPS (1 µg/mL) | TBD | Dexamethasone |
| IL-6 Production | THP-1 | LPS (1 µg/mL) | TBD | Dexamethasone |
| NF-κB Reporter Assay | HEK293T-NF-κB | TNF-α (10 ng/mL) | TBD | BAY 11-7082 |
TBD: To Be Determined
Table 2: Effect of this compound on MAPK Phosphorylation (Example)
| Protein | Cell Line | Stimulant | Concentration (µM) | % Inhibition |
| p-p38 | RAW 264.7 | LPS (1 µg/mL) | TBD | TBD |
| p-ERK1/2 | RAW 264.7 | LPS (1 µg/mL) | TBD | TBD |
| p-JNK | RAW 264.7 | LPS (1 µg/mL) | TBD | TBD |
TBD: To Be Determined
Generalized Experimental Protocols
The following are generalized protocols that would need to be specifically adapted for this compound.
Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages
Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
LPS from E. coli O111:B4
-
Griess Reagent for Nitric Oxide measurement
-
ELISA kits for TNF-α and IL-6
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess Reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Collect the cell supernatant and measure the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's protocols.
-
Cell Viability: Assess the cytotoxicity of this compound using a standard cell viability assay to ensure that the observed anti-inflammatory effects are not due to cell death.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To determine the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with LPS for a specified time (e.g., 30 minutes for MAPK, 60 minutes for NF-κB).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Immunoblotting: Block the membranes and incubate with primary antibodies overnight at 4°C. Wash the membranes and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin).
Mandatory Visualizations (Hypothetical)
The following diagrams illustrate the hypothetical signaling pathways and a general experimental workflow that would be relevant for investigating the anti-inflammatory effects of this compound.
Troubleshooting & Optimization
How to improve the stability of Epicochlioquinone A in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Epicochlioquinone A in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color and losing potency. What is happening?
A1: this compound is a quinone-containing compound. Quinones are known to be unstable in aqueous solutions, especially under certain conditions. The observed color change and loss of activity are likely due to chemical degradation. Quinones are electrophilic and can react with nucleophiles like water, leading to decomposition. This degradation can be influenced by factors such as pH, light exposure, and the presence of oxidizing agents. For instance, some quinones are particularly unstable in alkaline pH conditions.
Q2: What is the primary degradation pathway for quinones in aqueous solution?
A2: The primary degradation pathway for many quinones in aqueous solution involves nucleophilic attack by water. This can lead to the formation of hydroxylated derivatives, which may undergo further oxidation and polymerization, resulting in a loss of the original compound's biological activity. The degradation kinetics can vary depending on the specific quinone and the solution's properties, following first-order or second-order kinetics. For example, the degradation of the quinone thymoquinone has been shown to be significantly affected by pH, following first-order kinetics at more acidic and alkaline pH values and second-order kinetics at a pH of 5-7.4.[1][2]
Troubleshooting Guide
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Noticeable change in solution color (e.g., yellowing or browning).
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Decreased biological activity in assays.
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Appearance of degradation peaks in HPLC analysis.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inappropriate pH | The stability of quinone compounds is often highly pH-dependent. Many phenolics and quinones are unstable at neutral to high pH levels.[3][4] For example, some phenolic compounds like caffeic and gallic acids are not stable at high pH.[3] | Adjust the pH of your aqueous solution. It is recommended to perform a pH stability study for this compound. Generally, slightly acidic conditions (pH 3-5) may improve stability.[1] |
| Exposure to Light | Many quinone-containing compounds are sensitive to light, which can accelerate degradation. Thymoquinone, for example, shows severe degradation upon exposure to light.[1][2] | Protect the solution from light. Store solutions in amber vials or wrap containers in aluminum foil. Conduct experiments under low-light conditions whenever possible. |
| Oxidation | Quinones can be susceptible to oxidation, which can be catalyzed by dissolved oxygen or trace metal ions. | De-gas your solvent by sparging with an inert gas (e.g., nitrogen or argon) before preparing the solution. The use of antioxidants can also be beneficial. |
Advanced Stabilization Strategies
For researchers requiring longer-term stability of this compound in aqueous solutions, the following formulation strategies can be employed.
Strategy 1: Liposomal Encapsulation
Description: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, protecting them from the external environment. This technique has been successfully used to improve the stability and delivery of other quinone-containing drugs like anthraquinones and thymoquinone.[5][6][7]
Experimental Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a specific size, the liposome suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis, gel filtration, or ultracentrifugation.
-
Workflow for Liposomal Encapsulation:
Strategy 2: Cyclodextrin Complexation
Description: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules like this compound, enhancing their solubility and stability in aqueous solutions.[8][9][10][11]
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complexes
-
Molar Ratio Determination:
-
Determine the optimal molar ratio of this compound to cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) by conducting phase solubility studies.
-
-
Complexation:
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir the mixture at a constant temperature for a specified period (e.g., 24-72 hours) to allow for complex formation.
-
-
Purification and Isolation:
-
Filter the suspension to remove the uncomplexed, undissolved this compound.
-
The resulting clear solution contains the water-soluble this compound-cyclodextrin complex. This solution can be used directly, or the complex can be isolated in solid form by lyophilization (freeze-drying).
-
Logical Diagram for Cyclodextrin Complexation Decision Process:
Quantitative Data Summary
Table 1: Degradation of Thymoquinone in Aqueous Solutions
| Condition | Degradation Kinetics | Observations |
| Acidic pH | First-order | Degradation is dependent on the concentration of thymoquinone. |
| pH 5-7.4 | Second-order | Degradation is influenced by both thymoquinone concentration and other factors like pH or buffer salts. |
| Alkaline pH | First-order | The highest degradation rate is observed at alkaline pH. |
| Light Exposure | - | Severe degradation occurs regardless of pH and solvent. |
| Data extrapolated from studies on thymoquinone.[1][2] |
Analytical Methods for Stability Assessment
To monitor the stability of this compound, a reliable analytical method is crucial.
Recommended Method: High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
-
Application: A stability-indicating HPLC method can be developed to separate and quantify the intact this compound from its degradation products.
-
General Parameters:
-
Column: A C18 reversed-phase column is often suitable for quinone-like compounds.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid to control pH) is typically used.
-
Detection: UV-Vis detection at the wavelength of maximum absorbance for this compound.
-
Workflow for HPLC-Based Stability Study:
References
- 1. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liposome-encapsulated anthraquinone improves efficacy and safety in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Experimental and Theoretical Insights on Chemopreventive Effect of the Liposomal Thymoquinone Against Benzo[a]pyrene-Induced Lung Cancer in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Epicochlioquinone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Epicochlioquinone A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The first total synthesis of epi-cochlioquinone A was achieved through a highly convergent approach.[1] This strategy involves the synthesis of two key fragments, a complex catechol moiety and an oxadecalin moiety, which are then coupled in a key [3+3] cycloaddition reaction to form the core structure of the molecule.[1]
Q2: What are the major challenging stages in the synthesis of this compound?
A2: The primary challenges in the synthesis of this compound lie in the stereocontrolled construction of the highly substituted catechol fragment. This part of the synthesis involves several complex and stereochemically sensitive transformations, including an asymmetric vinylogous Mukaiyama aldol reaction and a stereospecific nitro-Dieckmann condensation.[1] The final [3+3] cycloaddition to assemble the tetracyclic core also requires careful optimization to ensure the desired diastereoselectivity.
Troubleshooting Guides
This section provides detailed troubleshooting for specific, challenging reactions in the synthesis of this compound.
Asymmetric Vinylogous Mukaiyama Aldol Reaction (VMAR) for the Catechol Fragment
The construction of the stereogenic centers in the catechol side chain is initiated by a crucial asymmetric vinylogous Mukaiyama aldol reaction (VMAR).
Problem: Low yield and/or poor diastereoselectivity in the VMAR.
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Protocol |
| Suboptimal Lewis Acid | The choice and amount of Lewis acid are critical. TiCl₄ is reported to be an effective Lewis acid for this type of transformation.[1] Varying the stoichiometry of the Lewis acid can impact both yield and selectivity. | General Protocol for TiCl₄-mediated VMAR: To a solution of the aldehyde in a suitable solvent (e.g., CH₂Cl₂) at low temperature (-78 °C) is added TiCl₄. After stirring for a short period, the silyl dienolate is added dropwise. The reaction is monitored by TLC and quenched with a saturated aqueous solution of NaHCO₃ upon completion. |
| Incorrect Reaction Temperature | VMARs are highly sensitive to temperature. Reactions are typically run at low temperatures (-78 °C) to maximize stereoselectivity. Deviation from the optimal temperature can lead to a mixture of diastereomers. | Maintain a constant low temperature throughout the addition of reagents and the course of the reaction using a cryostat or a dry ice/acetone bath. |
| Purity of Reagents and Solvent | Trace amounts of water or other impurities can deactivate the Lewis acid and lead to poor results. | Ensure all glassware is oven-dried, and all solvents and reagents are freshly distilled or dried according to standard procedures. |
| Slow Reaction Rate | Some VMARs can be sluggish at low temperatures. | The presence of a controlled amount of water has been reported to enhance the rate of some TiCl₄-mediated VMARs.[1] This should be carefully optimized, as excess water will be detrimental. |
Stereospecific Nitro-Dieckmann Condensation
The formation of the cyclohexenone ring within the catechol fragment is accomplished via a nitro-Dieckmann condensation.
Problem: Competing side reactions or low yield in the nitro-Dieckmann condensation.
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Protocol |
| Inappropriate Base or Reaction Conditions | The choice of base is crucial for promoting the intramolecular cyclization without causing decomposition. A non-nucleophilic base is generally preferred. | General Protocol for Nitro-Dieckmann Condensation: To a solution of the nitro-diester in an aprotic solvent (e.g., THF) at a suitable temperature (e.g., 0 °C to room temperature) is added a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is monitored by TLC and quenched by the addition of a proton source (e.g., saturated aqueous NH₄Cl). |
| Epimerization | The stereocenter alpha to the nitro group can be prone to epimerization under basic conditions. | Use of milder bases or shorter reaction times should be explored. Running the reaction at lower temperatures may also help to minimize epimerization. |
| Retro-Claisen/Dieckmann Reaction | If the resulting β-keto ester is not sufficiently stabilized, the reverse reaction can occur, leading to low yields. | Ensure that the reaction is worked up under acidic conditions to protonate the enolate and shift the equilibrium towards the product. |
[3+3] Cycloaddition for Core Assembly
The key step in the convergent synthesis is the [3+3] cycloaddition of the catechol and oxadecalin fragments.
Problem: Low yield or incorrect diastereoselectivity in the [3+3] cycloaddition.
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Protocol |
| Suboptimal Catalyst or Reaction Conditions | The efficiency and stereochemical outcome of [3+3] cycloadditions are highly dependent on the catalyst and reaction conditions. | While the specific catalyst for the this compound synthesis is not detailed in the abstract, Lewis acids or organocatalysts are commonly employed for such transformations. A thorough screening of catalysts (e.g., Sc(OTf)₃, Yb(OTf)₃) and solvents is recommended. |
| Steric Hindrance | The complex and sterically demanding nature of the two fragments can hinder the cycloaddition. | Higher reaction temperatures or the use of microwave irradiation may be necessary to overcome the activation barrier. However, this may negatively impact diastereoselectivity. |
| Diastereoselectivity Issues | The formation of multiple diastereomers is a common challenge in cycloaddition reactions involving complex substrates. | The choice of chiral catalyst or auxiliary can influence the facial selectivity of the cycloaddition. Careful analysis of the product mixture by NMR and HPLC is necessary to determine the diastereomeric ratio. |
Visualizing the Synthetic Workflow
To aid in understanding the synthetic sequence and potential points of difficulty, the following diagrams illustrate the key transformations and logical relationships in the synthesis of this compound.
Caption: Convergent synthesis workflow for epi-Cochlioquinone A.
References
Optimizing Dosage for Epicochlioquinone A Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cytotoxicity assays involving Epicochlioquinone A. Our resources are designed to address specific experimental challenges and provide detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of solution when I add it to my cell culture medium. How can I improve its solubility?
A1: this compound, like many natural compounds, has low aqueous solubility. To overcome this, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). When preparing your working concentrations, dilute the DMSO stock directly into the cell culture medium immediately before treating your cells. It is critical to ensure the final DMSO concentration in the culture does not exceed a level that is toxic to your specific cell line, typically recommended to be below 0.5%, with some primary cells requiring concentrations as low as 0.1% to avoid adverse effects.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.
Q2: I am observing high variability in my cytotoxicity assay results between replicate wells. What are the potential causes and solutions?
A2: High variability in cytotoxicity assays can stem from several factors. Inconsistent cell seeding is a common issue; ensure you have a homogenous single-cell suspension before plating and use calibrated pipettes for accurate cell distribution. Pipetting errors during compound dilution or reagent addition can also contribute to variability. Using multichannel pipettes can help, but ensure they are properly calibrated. Additionally, the "edge effect" in microplates, where wells on the perimeter of the plate are more prone to evaporation, can lead to inconsistent results. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.
Q3: What are the appropriate positive and negative controls for an this compound cytotoxicity assay?
A3: Proper controls are essential for interpreting your results.
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration used for the highest dose of this compound. This control accounts for any cytotoxic effects of the solvent.
-
Untreated Control: Cells cultured in medium alone. This serves as a baseline for normal cell viability.
-
Positive Control: A well-characterized cytotoxic agent known to induce cell death in your chosen cell line. Examples include doxorubicin, staurosporine, or even a simple method like treating cells with a high concentration of DMSO (e.g., 10%) to induce complete cell death.
Q4: How long should I incubate my cells with this compound before assessing cytotoxicity?
A4: The optimal incubation time is dependent on the cell line and the expected mechanism of action of this compound. It is recommended to perform a time-course experiment, testing several time points (e.g., 24, 48, and 72 hours) to determine when the compound elicits its maximal effect. Some compounds may induce rapid apoptosis, while others may cause a more gradual decrease in cell viability due to cell cycle arrest.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cytotoxicity Observed | 1. Compound Inactivity: The concentration range tested is too low. 2. Inappropriate Assay: The chosen assay (e.g., MTT) may not be sensitive to the specific mechanism of cell death. 3. Short Incubation Time: The treatment duration is insufficient to induce a cytotoxic response. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Consider using a different cytotoxicity assay. For example, if you suspect apoptosis, an Annexin V/Propidium Iodide staining assay may be more appropriate. 3. Conduct a time-course experiment to determine the optimal incubation period. |
| Inconsistent IC50 Values | 1. Cell Passage Number: Different passage numbers of the same cell line can exhibit varying sensitivities. 2. Cell Density: The initial number of cells seeded can influence the apparent cytotoxicity. 3. Assay Conditions: Variations in incubation time, temperature, or CO2 levels can affect results. | 1. Use cells within a consistent and narrow passage number range for all experiments. 2. Optimize and standardize the initial cell seeding density. 3. Maintain strict control over all experimental parameters. |
| High Background Signal | 1. Contamination: Mycoplasma or bacterial contamination can affect cell health and assay readings. 2. Reagent Interference: The compound itself may interfere with the assay chemistry (e.g., reducing the MTT reagent). | 1. Regularly test cell cultures for contamination. 2. Run a cell-free control with the compound and assay reagents to check for direct chemical interference. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general method for assessing cell viability based on the metabolic activity of the cells.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 incubator.
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Compound Preparation: Prepare a serial dilution of this compound from a DMSO stock in cell culture medium.
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Protocol 2: Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the determined incubation time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
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Cell Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[2]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution and incubate for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
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Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
-
Quantitative Data Summary
The following tables present hypothetical IC50 values for this compound to illustrate how to structure and present such data. Actual values must be determined experimentally.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) [Hypothetical] |
| HeLa | Cervical Cancer | 48 | 15.2 |
| A549 | Lung Cancer | 48 | 25.8 |
| MCF-7 | Breast Cancer | 48 | 18.5 |
| HepG2 | Liver Cancer | 48 | 21.3 |
Table 2: Effect of Incubation Time on the Cytotoxicity of this compound in HeLa Cells
| Incubation Time (h) | IC50 (µM) [Hypothetical] |
| 24 | 35.1 |
| 48 | 15.2 |
| 72 | 12.8 |
Visualization of Potential Mechanisms and Workflows
Diagram 1: General Experimental Workflow
Caption: Workflow for optimizing this compound dosage.
Diagram 2: Hypothetical Signaling Pathway 1 - Induction of Mitochondrial Apoptosis
Based on the known mechanisms of other natural cytotoxic compounds, this compound may induce apoptosis through the intrinsic mitochondrial pathway.
Caption: Potential mitochondrial apoptosis pathway.
Diagram 3: Hypothetical Signaling Pathway 2 - Inhibition of STAT3 Signaling
Drawing parallels from other quinone-based compounds, this compound might exert its cytotoxic effects by inhibiting the STAT3 signaling pathway, which is often constitutively active in cancer cells.
Caption: Potential inhibition of the STAT3 signaling pathway.
References
Degradation products of Epicochlioquinone A under thermal stress
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling and stability of Epicochlioquinone A, with a specific focus on its degradation under thermal stress. The information is intended to assist researchers in designing experiments, interpreting results, and ensuring the integrity of their studies involving this complex fungal metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
This compound is a fungal metabolite belonging to the class of meroterpenoids, which are natural products derived from a combination of polyketide and terpenoid biosynthetic pathways. It possesses a complex chemical structure featuring a p-benzoquinone core, a terpenoid side chain, and multiple stereocenters. Its potential biological activities make it a subject of interest in drug development. Thermal stability is a critical concern because elevated temperatures during extraction, purification, storage, or experimental procedures can lead to the degradation of the molecule, potentially altering its biological activity and leading to the formation of unknown impurities.
Q2: What are the likely functional groups in this compound that are susceptible to thermal degradation?
The structure of this compound contains several functional groups that may be susceptible to thermal stress:
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p-Benzoquinone ring: While generally more stable than their ortho-quinone counterparts, the quinone ring can undergo reactions at high temperatures.
-
Ester linkage: The acetate ester group is prone to thermal hydrolysis, especially in the presence of moisture.
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Hydroxyl groups: Tertiary and secondary alcohol functionalities can undergo dehydration reactions.
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Terpenoid side chain: The complex hydrocarbon chain can be susceptible to fragmentation and rearrangement at elevated temperatures.
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Ether linkage: The cyclic ether within the core structure could also be a point of thermal cleavage.
Q3: What are the potential degradation products of this compound under thermal stress?
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Hydrolysis product: Cleavage of the acetate ester would yield the corresponding alcohol.
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Dehydration products: Elimination of water from the hydroxyl groups could lead to the formation of alkenes.
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Quinone reduction: The benzoquinone moiety could be reduced to a hydroquinone.
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Side-chain fragments: The terpenoid side chain may fragment into smaller volatile compounds.
-
Rearrangement products: Complex rearrangements of the core structure are possible at high temperatures.
-
Polymerization products: Quinones and their degradation products can sometimes polymerize to form complex, high-molecular-weight substances.
Q4: What analytical techniques are recommended for identifying the thermal degradation products of this compound?
A combination of chromatographic and spectrometric techniques is essential for the separation and identification of potential degradation products.
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): This is a powerful tool for separating complex mixtures and obtaining molecular weight and fragmentation data for each component, which is crucial for structural elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS), particularly Pyrolysis-GC-MS: This technique is well-suited for analyzing the volatile and semi-volatile fragments produced during thermal decomposition.[1][2][3][4] Pyrolysis directly heats the sample to high temperatures, and the resulting fragments are immediately introduced into the GC-MS for analysis.[1]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments involving the heating of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in sample color (e.g., darkening) upon heating. | Formation of degradation products, potentially including quinhydrone-like complexes or polymerized material. | 1. Minimize exposure to high temperatures and light. 2. Analyze the sample using UV-Vis spectroscopy to check for changes in the absorption spectrum. 3. Use LC-MS to identify the formation of new, colored compounds. |
| Loss of biological activity after a heating step. | Thermal degradation of this compound into inactive or less active compounds. | 1. Perform a forced degradation study by heating the compound at various temperatures and time points. 2. Analyze the stressed samples by HPLC to quantify the remaining parent compound and correlate it with the loss of activity. 3. Attempt to isolate and identify the major degradation products to assess their individual biological activities. |
| Appearance of unexpected peaks in the chromatogram (HPLC or GC) after thermal treatment. | Formation of thermal degradation products. | 1. Systematically evaluate the effect of temperature on the degradation profile. 2. Use a diode array detector (DAD) or photodiode array (PDA) with HPLC to obtain UV spectra of the new peaks, which can help in preliminary identification. 3. Employ LC-MS/MS or GC-MS to obtain mass spectra and fragmentation patterns of the unknown peaks for structural elucidation. |
| Poor mass balance in stability studies (sum of parent compound and degradation products is less than 100%). | Formation of volatile degradation products that are not detected by the analytical method, or non-UV active products. | 1. Use Pyrolysis-GC-MS to analyze for volatile fragments. 2. Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with a UV detector in your HPLC method. 3. Consider the possibility of the formation of insoluble polymers that may have precipitated out of the solution. |
Experimental Protocols
Protocol 1: Forced Thermal Degradation Study in Solution
This protocol outlines a general procedure for conducting a forced degradation study of this compound in solution to investigate its thermal stability and generate degradation products for analysis.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Pipette aliquots of the stock solution into several sealed vials.
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Place the vials in controlled temperature environments (e.g., ovens or heating blocks) at various temperatures (e.g., 40°C, 60°C, 80°C, 100°C).
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Include a control sample stored at a low temperature (e.g., 4°C) and protected from light.
-
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Time Points: Withdraw vials from each temperature at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
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Sample Analysis:
-
Cool the samples to room temperature.
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Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of water and acetonitrile).
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Quantify the percentage of this compound remaining and the formation of degradation products.
-
-
Peak Identification: For samples showing significant degradation, use LC-MS and LC-MS/MS to identify the molecular weights and fragmentation patterns of the degradation products.
Protocol 2: Analysis of Thermal Degradation Products by Pyrolysis-GC-MS
This protocol describes the use of Pyrolysis-GC-MS to identify the fragmentation pattern of this compound upon rapid heating.
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Sample Preparation: Place a small amount of solid this compound (microgram range) into a pyrolysis sample cup.
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Pyrolysis:
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Insert the sample cup into the pyrolyzer.
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Heat the sample rapidly to a set temperature (e.g., 600°C) in an inert atmosphere (e.g., helium).
-
-
GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interaction with the stationary phase.
-
MS Detection: The separated fragments are introduced into the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined.
-
Data Analysis: Identify the individual pyrolysis products by comparing their mass spectra with a library of known compounds (e.g., NIST library). This will provide insight into the fragmentation pathways of the parent molecule.
Diagrams
Caption: Workflow for Forced Thermal Degradation Study.
Caption: Workflow for Pyrolysis-GC-MS Analysis.
References
Technical Support Center: Overcoming Low Yield in Epicochlioquinone A Fungal Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield during the fungal fermentation of Epicochlioquinone A.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield often low?
A1: this compound is a bioactive secondary metabolite belonging to the cochlioquinone class of polyketide-terpenoid hybrid compounds.[1] These complex molecules are produced by various fungi, including species from the genera Cochliobolus, Bipolaris, and Aspergillus.[2][3] The low yield of this compound in fermentation is a common challenge attributed to several factors:
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Complex Biosynthetic Pathway: The production of this compound involves a multi-step enzymatic process encoded by a biosynthetic gene cluster (BGC). The regulation of these genes is intricate and can be a limiting factor.
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Secondary Metabolite Nature: As a secondary metabolite, this compound is not essential for the primary growth of the fungus. Its production is often triggered by specific environmental cues or developmental stages, which may not be optimal under standard laboratory fermentation conditions.
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Tight Regulation: The expression of the cochlioquinone BGC is often tightly controlled by both pathway-specific and global regulatory networks within the fungus, which can keep production levels low.
Q2: Which fungal strains are known to produce this compound and other cochlioquinones?
A2: Several fungal species have been identified as producers of cochlioquinones. Some notable examples include:
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Cochliobolus heterostrophus[4]
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Bipolaris sorokiniana[5]
-
Aspergillus species[2]
-
Helotiales species[6]
The choice of fungal strain can significantly impact the yield of this compound.
Q3: What are the key factors influencing the yield of this compound in fermentation?
A3: The production of fungal secondary metabolites like this compound is influenced by a combination of nutritional and physical factors.[7] Key parameters to consider for optimization include:
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Media Composition: The type and concentration of carbon and nitrogen sources are critical.[8][9]
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pH: The pH of the culture medium can affect nutrient uptake and enzyme activity.
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Temperature: Fungal growth and secondary metabolism have optimal temperature ranges.
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Aeration and Agitation: Adequate oxygen supply and mixing are essential for cell growth and product formation.
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Inoculum Quality: The age and concentration of the fungal inoculum can impact fermentation performance.
-
Fermentation Time: The production of secondary metabolites often occurs during specific growth phases.
Section 2: Troubleshooting Guide for Low this compound Yield
This guide provides a structured approach to diagnosing and resolving common issues leading to low yields.
| Problem | Potential Cause | Troubleshooting Steps |
| No or very low production of this compound | Inappropriate fermentation medium. | 1. Screen different carbon sources: Test various sugars like glucose, fructose, sucrose, and maltose.[7] 2. Evaluate nitrogen sources: Compare the effects of organic (e.g., yeast extract, peptone) and inorganic (e.g., sodium nitrate, ammonium sulfate) nitrogen sources.[9] 3. Optimize C:N ratio: Vary the ratio of carbon to nitrogen to find the optimal balance for secondary metabolite production.[8] |
| Suboptimal physical parameters. | 1. Conduct a temperature optimization study: Test a range of temperatures (e.g., 20°C, 25°C, 30°C). 2. Optimize initial pH: Evaluate a pH range (e.g., 5.0, 6.0, 7.0, 8.0). 3. Vary agitation and aeration rates: Assess the impact of different shaking speeds in flask cultures or dissolved oxygen levels in a bioreactor. | |
| Good fungal growth but low product yield | Precursor limitation. | 1. Identify potential precursors: Based on the biosynthetic pathway, supplement the medium with precursors for the polyketide (e.g., sodium acetate) and terpenoid (e.g., mevalonic acid) moieties.[10] 2. Optimize precursor concentration and feeding time: Test different concentrations and add the precursor at various stages of fermentation (e.g., at inoculation, during exponential growth). |
| Repression of biosynthetic genes. | 1. Use elicitors: Introduce small molecules (e.g., methyl jasmonate, salicylic acid) to the culture to potentially induce the expression of the cochlioquinone gene cluster.[11][12][13] 2. Genetic engineering: Consider overexpression of pathway-specific positive regulators or knockout of negative regulators if the genetic tools for your fungal strain are available. | |
| Inconsistent yields between fermentation batches | Variability in inoculum. | 1. Standardize inoculum preparation: Use a consistent method for spore suspension preparation or mycelial fragmentation. 2. Control inoculum age and density: Use inoculum from a culture of a specific age and quantify the spore or biomass concentration. |
| Inaccurate quantification of product. | 1. Validate your analytical method: Ensure your HPLC method is optimized for this compound, with appropriate linearity, accuracy, and precision.[14][15] 2. Optimize extraction protocol: Test different solvents and extraction times to ensure complete recovery of the compound from the fungal biomass and culture broth.[16][17][18] |
Section 3: Experimental Protocols
Protocol for Fermentation Media Optimization
This protocol outlines a general approach for optimizing the fermentation medium using a one-factor-at-a-time (OFAT) method. For more advanced optimization, statistical methods like Plackett-Burman design and Response Surface Methodology (RSM) are recommended.[19]
1. Basal Medium: Start with a known medium for fungal secondary metabolite production, such as Potato Dextrose Broth (PDB) or a Czapek-based medium. A reported medium for Cochliobolus heterostrophus is Complete Medium with Xylose (CMX).[20][21]
2. Carbon Source Optimization:
- Prepare flasks of the basal medium, replacing the original carbon source with different options (e.g., glucose, fructose, sucrose, maltose, xylose) at a constant concentration (e.g., 20 g/L).
- Inoculate with the producer fungus and ferment under standard conditions.
- Harvest at a fixed time point and quantify this compound yield.
3. Nitrogen Source Optimization:
- Using the best carbon source from the previous step, prepare flasks with different nitrogen sources (e.g., yeast extract, peptone, tryptone, sodium nitrate, ammonium sulfate) at a constant nitrogen concentration.
- Ferment, harvest, and analyze as described above.
4. Optimization of Physical Parameters:
- Using the optimized medium, conduct separate experiments to evaluate the effect of different temperatures, initial pH values, and agitation speeds on this compound production.
Protocol for Precursor Feeding Experiment
1. Precursor Selection: Based on the polyketide-terpenoid hybrid nature of this compound, logical precursors to test are:
- Polyketide precursor: Sodium acetate
- Terpenoid precursor (Mevalonate pathway): Mevalonic acid or its precursors.
2. Experimental Setup:
- Prepare a series of fermentation flasks with the optimized production medium.
- Prepare sterile stock solutions of the precursors (e.g., 1 M sodium acetate, 100 mM mevalonic acid).
- Add different concentrations of each precursor to the flasks at the time of inoculation. For example, for sodium acetate, test final concentrations of 10 mM, 50 mM, and 100 mM.
- Include a control flask with no precursor addition.
3. Fed-Batch Strategy:
- In a separate experiment, add the optimal concentration of the precursor at different time points during the fermentation (e.g., 24h, 48h, 72h after inoculation) to determine the best feeding time.
4. Analysis:
- Harvest all cultures at the same time point and quantify both the biomass and the this compound yield to assess the impact of precursor feeding.
Protocol for Extraction and Quantification of this compound
1. Extraction:
- Separate the fungal biomass from the culture broth by filtration.
- From biomass: Lyophilize the mycelium. Extract the dried biomass with an organic solvent such as ethyl acetate or a mixture of chloroform and methanol (1:1 v/v) with overnight stirring.[16]
- From broth: Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate.
- Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
2. Quantification by HPLC-UV:
- Instrumentation: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[22]
- Mobile Phase: A gradient of methanol and water (both may contain a small amount of acid like acetic or formic acid to improve peak shape).
- Example Gradient: Start with a lower concentration of methanol (e.g., 70%) and increase to 100% over a set time to elute the compound.
- Detection: Monitor the absorbance at the UV maximum of this compound (around 254 nm is a common starting point for quinone-like structures).[22]
- Quantification: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in the samples.
Section 4: Visualizations
Proposed Biosynthetic Pathway of Cochlioquinones
References
- 1. Distinct Roles of Velvet Complex in the Development, Stress Tolerance, and Secondary Metabolism in Pestalotiopsis microspora, a Taxol Producer [mdpi.com]
- 2. LaeA Control of Velvet Family Regulatory Proteins for Light-Dependent Development and Fungal Cell-Type Specificity | PLOS Genetics [journals.plos.org]
- 3. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cochliobolus heterostrophus - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of two abiotic elicitors on secondary metabolites accumulation and bioactivity in tree wormwood i n vitro shoot cultures [nrfhh.com]
- 13. Impacts of elicitors on metabolite production and on antioxidant potential and tyrosinase inhibition in watercress microshoot cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Extraction of short chain chitooligosaccharides from fungal biomass and their use as promoters of arbuscular mycorrhizal symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening, and Optimization of Fermentation Medium to Produce Secondary Metabolites from Bacillus amyloliquefaciens, for the Biocontrol of Early Leaf Spot Disease, and Growth Promoting Effects on Peanut (Arachis hypogaea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Infection‐specific transcriptional patterns of the maize pathogen Cochliobolus heterostrophus unravel genes involved in asexual development and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Comparative Genome Structure, Secondary Metabolite, and Effector Coding Capacity across Cochliobolus Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Epicochlioquinone A samples
This technical support center provides guidance on the best practices for the long-term storage of Epicochlioquinone A samples to ensure their stability and integrity for research and drug development purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For long-term storage, it is recommended to store this compound at or below -20°C. For extended periods, storage at -80°C is preferable to minimize degradation.[1] While specific data for this compound is limited, these temperatures are standard for preserving the stability of many bioactive fungal metabolites.
Q2: How should I store this compound in solution?
If you need to store this compound in solution, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. These solutions should be stored at -20°C or -80°C in tightly sealed vials. The choice of solvent can also impact stability; ensure the solvent is of high purity and suitable for long-term storage.
Q3: Is this compound sensitive to light?
Yes, as a quinone-related compound, this compound may be sensitive to light.[2] It is crucial to protect samples from light by storing them in amber vials or by wrapping the container in aluminum foil. All handling of the compound should be done in a dark or low-light environment whenever possible.
Q4: What type of container is best for storing this compound?
Use tightly sealed, inert containers such as amber glass vials with screw caps to prevent exposure to air and moisture. For powdered samples, ensure the container is sealed to prevent moisture absorption.
Q5: Can I store this compound at room temperature?
No, long-term storage at room temperature is not recommended. This compound may be sensitive to heat, which can lead to accelerated degradation.[2] Short periods at room temperature, for example during sample preparation, should be minimized.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in stored samples. | Degradation due to improper storage temperature. | Ensure samples are consistently stored at -20°C or -80°C. For critical applications, use a fresh sample or one with a confirmed storage history. |
| Repeated freeze-thaw cycles of solutions. | Prepare single-use aliquots of your stock solutions to avoid the detrimental effects of repeated temperature changes. | |
| Change in sample color (e.g., darkening). | Oxidation or degradation. | Store samples under an inert atmosphere (e.g., argon or nitrogen) if high stability is required. Ensure containers are tightly sealed. |
| Exposure to light. | Always store samples in light-protecting containers (e.g., amber vials) and minimize exposure to light during handling. | |
| Inconsistent experimental results with older samples. | Gradual degradation of the compound over time. | It is advisable to perform a quality control check (e.g., by HPLC or LC-MS) on older stock to assess purity before use. Establish a re-test date for your stored samples. |
| Sample appears clumpy or has poor solubility. | Absorption of moisture. | Store the solid compound in a desiccator, especially if it is frequently accessed. Ensure the container is tightly sealed immediately after use. |
Summary of Recommended Storage Conditions
| Parameter | Solid Form | In Solution |
| Temperature | -20°C to -80°C | -20°C to -80°C |
| Container | Tightly sealed amber glass vials | Tightly sealed amber glass vials |
| Atmosphere | Standard (Inert gas for enhanced stability) | Standard (Inert gas for enhanced stability) |
| Light Conditions | Protected from light | Protected from light |
| Handling | Minimize exposure to ambient temperature and humidity | Aliquot to avoid freeze-thaw cycles |
Experimental Protocols
Protocol for a Preliminary Stability Assessment of this compound
This protocol outlines a general method for researchers to assess the stability of this compound under their specific laboratory conditions.
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Sample Preparation:
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Prepare multiple, identical aliquots of this compound in both solid form and in a desired solvent.
-
Use high-purity solvents and store in appropriate, sealed containers (e.g., amber glass vials).
-
-
Storage Conditions:
-
Store aliquots under a matrix of conditions to be tested. This should include your intended long-term storage condition (e.g., -80°C, -20°C) and a stressed condition (e.g., 4°C, room temperature, or elevated temperature like 40°C).
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Include a set of samples protected from light and another set exposed to a controlled light source to assess photosensitivity.
-
-
Time Points:
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Establish a timeline for analysis. For a long-term study, this could be 0, 3, 6, 12, and 24 months. For an accelerated (stressed) study, time points could be 0, 1, 3, and 6 months.
-
-
Analysis:
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At each time point, analyze one aliquot from each storage condition.
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Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to determine the purity and identify any degradation products.
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Compare the results to the initial (time 0) analysis to quantify any degradation.
-
-
Data Evaluation:
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Plot the percentage of intact this compound remaining over time for each storage condition.
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This data will help establish a suitable re-test period or shelf life for your samples under your specific storage conditions.
-
Visualizations
Caption: Workflow for selecting appropriate storage conditions for this compound.
Caption: Troubleshooting flowchart for inconsistent results with this compound.
References
How to prevent degradation of Epicochlioquinone A during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Epicochlioquinone A during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a bioactive meroterpenoid compound belonging to the benzoquinone class of cochlioquinones.[1] Its complex structure, featuring a quinone core, multiple hydroxyl groups, an ether linkage, and an ester group, makes it susceptible to degradation under various experimental conditions. Quinone-containing compounds are known to be sensitive to factors such as light, temperature, and pH, which can lead to a loss of biological activity and the formation of unwanted byproducts.
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
The primary factors that can lead to the degradation of this compound include:
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Temperature: Elevated temperatures can accelerate degradation reactions.[2] For many natural pigments, temperatures above 60°C can cause significant degradation.
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Light: Exposure to light, particularly UV light, can induce photochemical degradation of quinone structures.
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pH: this compound is more stable in acidic conditions. Alkaline pH can promote the degradation of quinone compounds.
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Oxidation: The presence of oxygen and oxidizing agents can lead to the oxidative degradation of the molecule.
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Enzymatic Degradation: If the fungal biomass is not properly handled, endogenous enzymes released during cell lysis could potentially modify or degrade the target compound.
Q3: What are the visible signs of this compound degradation in my extract?
Visible signs of degradation can include a change in the color of the extract, often a fading of the characteristic yellow or orange hue of quinones, or the formation of precipitates. However, significant degradation can occur without obvious visual cues. Therefore, analytical methods such as HPLC are crucial for accurately assessing the purity and integrity of your this compound sample.
Troubleshooting Guide: Low Yield and Suspected Degradation
This guide addresses common issues encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Cell Lysis: The tough fungal cell wall of Stachybotrys bisbyi may not be sufficiently disrupted. | - Ensure thorough grinding of the lyophilized mycelium with a mortar and pestle. - Consider using mechanical disruption methods such as bead beating in addition to solvent extraction. |
| Suboptimal Extraction Solvent: The solvent system may not be efficient at solubilizing this compound. | - Use a polar organic solvent such as ethyl acetate or a mixture of chloroform and methanol. - Perform sequential extractions (3-4 times) of the fungal biomass and pool the extracts to maximize recovery. | |
| Insufficient Extraction Time or Temperature: The compound may not have had enough time to be fully extracted. | - While high temperatures should be avoided, gentle warming (e.g., 30-40°C) during extraction may improve efficiency. - Ensure an adequate extraction time, for example, by stirring the biomass with the solvent for several hours or overnight. | |
| Presence of Impurities or Degradation Products in HPLC Analysis | Degradation due to High Temperature: Use of excessive heat during solvent evaporation. | - Use a rotary evaporator under reduced pressure to remove the extraction solvent at a low temperature (e.g., < 40°C). |
| Degradation due to Light Exposure: The extraction and subsequent handling steps were performed in direct light. | - Protect the sample from light at all stages of the extraction and purification process by using amber-colored glassware or by wrapping glassware in aluminum foil. | |
| Degradation due to pH: The pH of the extraction or purification medium is not optimal. | - Maintain a neutral to slightly acidic pH during the extraction process. Avoid strongly alkaline conditions. | |
| Oxidative Degradation: Prolonged exposure to air. | - Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) if significant oxidation is suspected. - Add antioxidants, such as BHT (butylated hydroxytoluene), to the extraction solvent, though this should be tested for compatibility with downstream applications. |
Experimental Protocols
Recommended Extraction Protocol for this compound from Stachybotrys bisbyi
This protocol is a general guideline based on common practices for extracting fungal metabolites. Optimization may be required for your specific experimental conditions.
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Fungal Culture and Harvest:
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Culture Stachybotrys bisbyi in a suitable liquid medium (e.g., potato dextrose broth) until sufficient biomass is produced.
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Separate the mycelium from the culture broth by filtration.
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Lyophilize (freeze-dry) the mycelium to remove water.
-
-
Extraction:
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Grind the lyophilized mycelium into a fine powder using a mortar and pestle.
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Suspend the fungal powder in a suitable solvent (e.g., ethyl acetate or a 2:1 mixture of chloroform:methanol) at a ratio of approximately 1:10 (w/v).
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Stir the suspension at room temperature for 12-24 hours, protected from light.
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Filter the mixture to separate the extract from the fungal debris.
-
Repeat the extraction of the fungal residue 2-3 more times with fresh solvent.
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Pool all the solvent extracts.
-
-
Solvent Removal and Fractionation:
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
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The resulting crude extract can be further purified using techniques such as column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
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Stability-Indicating HPLC Method for this compound
This method can be used to assess the purity of your extract and to detect the presence of degradation products.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for the analysis of quinone-containing natural products.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where this compound has maximum absorbance (this would need to be determined experimentally, but a range of 254-290 nm is typical for quinones).
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Column Temperature: 25-30°C.
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Injection Volume: 10-20 µL.
To confirm that the method is "stability-indicating," the pure compound should be subjected to forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to ensure that the degradation products are well-separated from the parent peak.
Visualizing Degradation and Troubleshooting Workflows
Potential Degradation Pathways of this compound
Caption: Factors leading to the degradation of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and resolve low extraction yields.
References
Troubleshooting poor solubility of Epicochlioquinone A in experimental buffers
Welcome to the technical support center for Epicochlioquinone A. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility of this compound in experimental buffers. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is a natural product belonging to the quinone class of compounds, with the molecular formula C30H44O8 and a molecular weight of approximately 532.67 g/mol .[1] It is known to be an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT).[1] Due to its complex, largely hydrophobic structure, it exhibits poor solubility in aqueous solutions.
Q2: Why is my this compound not dissolving in my aqueous experimental buffer?
The poor solubility of this compound in aqueous buffers (e.g., PBS, Tris-HCl) is due to its hydrophobic nature. Large organic molecules with limited polar functional groups, like this compound, do not readily form favorable interactions with polar water molecules, leading to precipitation.
Q3: What are the visible signs of poor solubility in my experiment?
Common indicators of poor solubility include the formation of a visible precipitate, cloudiness or turbidity in the solution, or an oily film on the surface. These issues can lead to inaccurate and non-reproducible experimental results.
Q4: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic co-solvent (like DMSO) keeps the compound dissolved in the stock, but upon dilution into an aqueous buffer, the overall solvent environment becomes predominantly aqueous, causing the hydrophobic compound to precipitate. The troubleshooting guide below provides several strategies to overcome this.
Q5: What is the known biological activity of this compound?
This compound is an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 of 1.7 µM for rat liver microsomal ACAT.[1] It also inhibits plasma lecithin-cholesterol acyltransferase (LCAT) with an IC50 of 15.8 µM.[1] Cochlioquinones as a class of compounds have been reported to exhibit a range of biological activities, including cytotoxic and phytotoxic effects.[2] Some studies suggest that cochlioquinones can induce apoptosis by blocking the cell cycle.[3]
Q6: Are there any known toxicity concerns with this compound or related compounds?
While specific toxicity data for this compound is limited, the broader class of quinones can exhibit cytotoxicity. This toxicity is sometimes linked to their ability to undergo redox cycling and generate reactive oxygen species (ROS), or to alkylate cellular macromolecules. The cytotoxic effects can be cell-type dependent.[4] It is always recommended to perform dose-response experiments to determine the cytotoxic concentration of this compound in your specific experimental system.
Troubleshooting Guide for Poor Solubility
This guide provides a systematic approach to addressing solubility challenges with this compound.
dot
Caption: Troubleshooting workflow for this compound solubility.
Estimated Solubility of this compound
| Solvent/Buffer System | Estimated Solubility | Recommendations and Considerations |
| Water | Very Low (< 0.1 mg/mL) | Not recommended as a primary solvent. |
| Phosphate-Buffered Saline (PBS) | Very Low (< 0.1 mg/mL) | Not recommended for direct dissolution. |
| Dimethyl Sulfoxide (DMSO) | High (> 10 mg/mL) | Recommended for preparing high-concentration stock solutions. |
| Ethanol (EtOH) | Moderate to High | Can be used for stock solutions. Less toxic to cells than DMSO at similar concentrations. |
| Aqueous Buffer with Co-solvent | Variable | The final concentration of the organic solvent should be minimized to avoid affecting the biological assay. |
| Aqueous Buffer with Surfactant | Variable | The choice and concentration of surfactant must be optimized and tested for interference with the assay. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
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Solvent Addition: Add a minimal volume of high-purity, anhydrous DMSO or ethanol to achieve a high concentration stock solution (e.g., 10-50 mM).
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Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect for any remaining particulate matter.
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Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Dilution into Aqueous Buffer using a Co-solvent System
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Buffer Preparation: Prepare the desired aqueous experimental buffer (e.g., PBS, Tris-HCl, cell culture medium).
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Serial Dilution (Optional): If a very low final concentration is required, perform an intermediate dilution of the stock solution in the same organic solvent.
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Final Dilution: While vortexing the aqueous buffer, add the stock solution dropwise to achieve the final desired concentration of this compound. The final concentration of the organic solvent should ideally be kept below 1% (v/v), and a solvent control should always be included in the experiment.
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Observation: After addition, continue to vortex for a few minutes and visually inspect for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide to explore other options.
Signaling Pathway of this compound
This compound's primary known mechanism of action is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is crucial for cellular cholesterol homeostasis.
dot
Caption: ACAT inhibition pathway by this compound.
The inhibition of ACAT by this compound leads to an accumulation of intracellular free cholesterol.[5][6] This has several downstream consequences:
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Activation of Liver X Receptor (LXR): Elevated levels of free cholesterol can lead to the production of oxysterols, which are natural ligands for the nuclear receptor LXR.[7][8] Activated LXR promotes the transcription of genes involved in cholesterol transport.[8]
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Upregulation of ABCA1: A key target gene of LXR is ATP-binding cassette transporter A1 (ABCA1).[8][9][10][11] The ABCA1 protein is a cholesterol efflux pump that transports excess cholesterol out of the cell.[8][9]
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Regulation by SREBP-2: Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is another transcription factor that plays a role in cholesterol homeostasis. Its activity is regulated by cellular sterol levels and it can also influence ABCA1 expression.[9][11][12]
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Potential for Cytotoxicity: While the cell attempts to manage excess free cholesterol through efflux, high levels of accumulation can be toxic, potentially leading to the formation of cholesterol crystals and inducing apoptosis.[5][6][13]
References
- 1. This compound | 147384-57-4 [amp.chemicalbook.com]
- 2. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of intracellular free cholesterol accumulation on macrophage viability: a model for foam cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. karger.com [karger.com]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of ATP binding cassette transporter A1 (ABCA1) expression: cholesterol-dependent and – independent signaling pathways with relevance to inflammatory lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting the Cholesterol Storage Enzyme ACAT1/SOAT1 in Myelin Debris-Treated Microglial Cell Lines Activates the Gene Expression of Cholesterol Efflux Transporter ABCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SREBP-2 positively regulates transcription of the cholesterol efflux gene, ABCA1, by generating oxysterol ligands for LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection | eLife [elifesciences.org]
- 13. JCI - Consequences of cellular cholesterol accumulation: basic concepts and physiological implications [jci.org]
Technical Support Center: High-Throughput Screening of Epicochlioquinone A Analogs
This technical support center provides essential guidance for researchers engaged in the high-throughput screening (HTS) of Epicochlioquinone A analogs. Below you will find troubleshooting advice and frequently asked questions to facilitate the refinement of your screening methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when screening natural product analogs like this compound?
A1: Screening natural product analogs presents unique challenges compared to typical small molecule libraries.[1][2][3] Key issues include the inherent structural complexity, limited availability of diverse analogs, and potential for assay interference.[2][3] Problems such as poor solubility, compound instability in assay buffers, and autofluorescence are also common.[4] Careful assay design and robust counter-screening strategies are essential to mitigate these challenges.[1]
Q2: What is the known biological activity of this compound that should inform assay design?
A2: Epicochlioquinones are a class of meroterpenoids produced by fungi.[5] They are recognized as fungal phytotoxins and exhibit a wide range of biological activities, including antibacterial, cytotoxic, and immunosuppressive effects.[5] The specific mechanism of action can vary between analogs, but their activities often involve interactions with key cellular pathways. Therefore, both biochemical assays targeting specific enzymes and cell-based phenotypic assays are relevant screening approaches.[6][7]
Q3: How can I improve the quality and reliability of my HTS assay, specifically my Z'-factor?
A3: The Z'-factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay.[8][9][10] To improve a low Z'-factor, consider the following:
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Optimize Reagent Concentrations: Systematically vary the concentrations of enzymes, substrates, and co-factors to find conditions that maximize the signal window between positive and negative controls.[11]
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Enhance Signal Stability: Ensure that the assay signal is stable over the measurement period. This may involve adjusting buffer components, pH, or temperature.[11]
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Minimize Data Variability: Calibrate and validate all liquid handling equipment to ensure precise and accurate dispensing.[4] Also, consider the plate layout to minimize edge effects.[4]
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Select Appropriate Controls: Use strong and reliable positive and negative controls that accurately reflect the dynamic range of the assay.[12]
Q4: What are common causes of false positives in HTS, and how can they be identified?
A4: False positives are a significant issue in HTS campaigns and can arise from several sources.[13][14] Common causes include:
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Compound Autofluorescence: Analogs may fluoresce at the same wavelengths used for detection, mimicking a positive signal.[4]
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Assay Interference: Compounds can directly interfere with the detection system, such as inhibiting a reporter enzyme or quenching a fluorescent signal.[13]
-
Compound Aggregation: Some molecules form aggregates that can non-specifically inhibit enzymes.[13]
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Redox Activity: Reactive compounds can lead to false signals through redox cycling.[13]
-
Inorganic Impurities: Metal impurities within a sample can cause false-positive signals.[15]
To identify false positives, a hit validation cascade is necessary.[13] This includes re-testing hits, performing dose-response curves, and using orthogonal assays with different detection methods.[13] Counter-screens, such as testing for autofluorescence or running the assay without the target enzyme, are also crucial.[4][13]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| High rate of false positives | Compound autofluorescence, assay interference, compound aggregation.[4][13] | Implement a robust hit validation workflow including orthogonal assays and counter-screens to identify interfering compounds.[13] Pre-screen the library for autofluorescence at assay wavelengths.[4] |
| Poor Z'-factor (<0.5) | Suboptimal reagent concentrations, high data variability, unstable signal.[4][11] | Re-optimize enzyme and substrate concentrations.[11] Validate liquid handler performance and minimize plate edge effects.[4] Assess signal stability over time.[11] |
| Irreproducible IC50 values for hit compounds | Compound instability or poor solubility in the assay buffer.[4] | Visually inspect wells for compound precipitation.[4] Test compound solubility and stability under assay conditions. Consider using alternative solvents or detergents. |
| Low hit rate | The screening library lacks sufficient chemical diversity or potency for the target.[4] | Screen a larger, more diverse library of this compound analogs.[4] Ensure the assay is sensitive enough to detect modest inhibitors. |
| Edge effects observed on assay plates | Evaporation or temperature gradients across the microplate.[4] | Use plate lids to minimize evaporation.[4] Ensure uniform temperature distribution during incubation steps. Avoid using the outer wells for compounds, instead using them for controls.[4] |
Experimental Protocols
Protocol 1: Cell-Based Viability Assay (Example using MTS)
This protocol outlines a general method for assessing the cytotoxicity of this compound analogs against a cancer cell line.
-
Cell Seeding: Seed cells (e.g., HeLa, A549) into 384-well, clear-bottom plates at a density of 2,500 cells/well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound analogs in DMSO. Using an automated liquid handler, dispense 100 nL of each compound solution to the appropriate wells. Also include positive (e.g., staurosporine) and negative (DMSO only) controls.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 10 µL of MTS reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the data to controls and calculate the percent inhibition for each compound concentration. Determine IC50 values for active compounds.
Protocol 2: Biochemical Kinase Inhibition Assay (Example)
This protocol provides a framework for a biochemical assay to screen for inhibitors of a specific protein kinase.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the kinase, peptide substrate, and ATP at 2X the final desired concentration.
-
Compound Plating: Dispense 50 nL of this compound analogs (in DMSO) into a 384-well assay plate.
-
Enzyme Addition: Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a 2X solution containing the peptide substrate and ATP to initiate the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Stop the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo, TR-FRET). For ADP-Glo, add 10 µL of ADP-Glo reagent, incubate for 40 minutes, then add 20 µL of Kinase Detection Reagent and incubate for another 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate percent inhibition relative to positive and negative controls and determine IC50 values for active compounds.
Visualizations
Caption: High-Throughput Screening (HTS) workflow for this compound analogs.
References
- 1. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.glchemtec.ca [blog.glchemtec.ca]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Assays | Evotec [evotec.com]
- 7. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. Z’-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. nuvisan.com [nuvisan.com]
- 12. assay.dev [assay.dev]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. pnas.org [pnas.org]
- 15. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Epicochlioquinone A Stability
Disclaimer: To date, specific studies detailing the pH-dependent stability profile of Epicochlioquinone A are not extensively available in the public domain. This guide provides a comprehensive framework and best practices for researchers to design, execute, and troubleshoot their own experiments to determine the stability of this compound or similar quinone-containing compounds at various pH levels.
Frequently Asked Questions (FAQs)
Q1: Why is determining the pH-dependent stability of this compound important?
A1: Understanding the pH-dependent stability is crucial for several reasons. It influences the choice of formulation excipients, dictates appropriate storage conditions, and can impact in vitro cell culture assay conditions and in vivo bioavailability. Degradation at physiological pH, for instance, could affect therapeutic efficacy and safety.[1][2]
Q2: What are the typical degradation pathways for quinones like this compound?
A2: Quinones are susceptible to degradation through several pathways, the rates of which are often pH-dependent. Common pathways include hydrolysis of labile functional groups, oxidation, and polymerization, particularly under neutral to alkaline conditions.[3][4] Light exposure can also induce photochemical reactions, leading to degradation.[3]
Q3: What analytical techniques are most suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV-Vis or mass spectrometry (LC-MS) detection is the most common and effective method.[5][6] These techniques allow for the separation and quantification of the parent compound from its degradation products, providing a clear picture of the stability profile over time. A well-developed stability-indicating method is essential.[7]
Q4: How should I present the data from my pH stability study?
A4: Data should be presented in both tabular and graphical formats.[8][9] A table summarizing the percentage of this compound remaining at each pH and time point is essential for clarity. A line graph plotting the percentage remaining against time for each pH condition provides an intuitive visual representation of the degradation kinetics.[8]
Troubleshooting Guide
This section addresses common issues that may arise during the experimental determination of the pH-dependent stability of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or erratic HPLC results (e.g., shifting retention times, variable peak areas). | 1. Mobile phase issues: Improperly prepared buffers, change in composition, or dissolved gases. 2. Column temperature fluctuations. 3. System leaks. | 1. Prepare fresh mobile phases daily and ensure accurate pH adjustment. Degas the mobile phase thoroughly using sonication or helium sparging.[6] 2. Use a column oven to maintain a consistent temperature.[6] 3. Check for loose fittings and leaks throughout the HPLC system.[10] |
| Appearance of "ghost peaks" in the chromatogram. | 1. Carryover from previous injections. 2. Contamination in the mobile phase or sample. | 1. Implement adequate wash cycles with a strong solvent between injections.[6] 2. Use high-purity solvents and prepare fresh samples. Ensure all glassware and consumables are clean.[6] |
| Rapid degradation observed across all pH values, including acidic conditions. | 1. Presence of oxidizing agents or metal ion contaminants. 2. Photodegradation. 3. High experimental temperature. | 1. Use high-purity water and reagents. Consider adding a chelating agent like EDTA if metal ion contamination is suspected. 2. Protect samples from light by using amber vials or wrapping containers in aluminum foil.[3] 3. Ensure the incubation temperature is appropriate and controlled. |
| Precipitation of this compound in the buffer. | The compound's solubility is pH-dependent and may be low in certain aqueous buffers. | 1. Determine the solubility of this compound at different pH values before starting the stability study. 2. Consider using a co-solvent (e.g., DMSO, ethanol) if necessary, but keep the percentage low and consistent across all samples to minimize its effect on stability. |
| Baseline drift or noise in the HPLC chromatogram. | 1. Detector lamp instability. 2. Contaminated detector cell. 3. Air bubbles in the system. | 1. Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need replacement.[11] 2. Flush the detector cell with an appropriate cleaning solution.[6] 3. Degas the mobile phase and prime the pump to remove any trapped air.[11] |
Experimental Protocols
Protocol: Determining the pH-Dependent Stability of this compound
This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at various pH values.
1. Materials and Equipment:
-
This compound (high purity)
-
HPLC-grade acetonitrile and water
-
Buffer salts (e.g., phosphate, citrate, borate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Calibrated pH meter
-
HPLC system with UV-Vis or MS detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled incubator or water bath
-
Amber HPLC vials
2. Preparation of Buffers:
-
Prepare a series of buffers covering a range of pH values (e.g., pH 3, 5, 7.4, 9).
-
Commonly used buffers include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.
-
Ensure the final buffer concentration is consistent across all samples (e.g., 50 mM).
3. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare the working solutions by diluting the stock solution into each of the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). The final percentage of the organic co-solvent should be low (e.g., <1%) and identical in all samples.
4. Sample Incubation and Time Points:
-
Dispense aliquots of each working solution into amber HPLC vials.
-
Take an initial sample (t=0) from each pH condition immediately after preparation. Analyze by HPLC to determine the initial concentration.
-
Incubate the remaining vials at a controlled temperature (e.g., 25°C or 37°C).
-
Withdraw samples at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours).
5. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent peak of this compound from any potential degradation products.
-
Quantify the peak area of this compound at each time point.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample for each pH condition.
-
Plot the percentage of compound remaining versus time for each pH.
Data Presentation
The results of the stability study should be summarized in a clear and concise table.
Table 1: pH-Dependent Stability of this compound at 25°C
| Time (hours) | % Remaining (pH 3.0) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 99.5 | 95.2 | 85.1 |
| 2 | 99.6 | 99.1 | 90.5 | 72.3 |
| 4 | 99.2 | 98.2 | 82.1 | 55.6 |
| 8 | 98.5 | 96.5 | 68.4 | 30.1 |
| 24 | 95.8 | 90.3 | 35.7 | 5.2 |
| 48 | 92.1 | 81.6 | 12.9 | <1.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for pH-dependent stability testing.
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways for a quinone.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous analyses of oxidized and reduced forms of photosynthetic quinones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 8. How to Interpret and Present Statistical Data in Stability Reports – StabilityStudies.in [stabilitystudies.in]
- 9. www3.paho.org [www3.paho.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
Navigating the Preclinical Landscape of Epicochlioquinone A's Anticancer Activity
A comprehensive validation of the anticancer potential of Epicochlioquinone A in preclinical models remains an area of emerging research. While the broader class of quinone-containing compounds has shown promise in oncology, specific preclinical data on this compound, including direct comparisons with established anticancer agents, detailed experimental protocols, and elucidated signaling pathways, is not extensively available in the public domain at this time.
The exploration of natural compounds for novel anticancer therapies is a significant focus in drug discovery. Quinone-based structures, in particular, are of interest due to their redox properties and ability to interfere with cellular processes crucial for cancer cell survival and proliferation. While related compounds have been the subject of numerous studies, a detailed preclinical dossier for this compound is yet to be fully established in published literature.
This guide aims to provide a framework for the types of preclinical validation that would be necessary to evaluate the anticancer activity of a novel compound like this compound. It will outline the standard experimental data required for a robust comparison with other therapies and the level of detail needed for methodologies and pathway analysis, as per the core requirements for drug development professionals.
Comparative Analysis of Anticancer Activity: A Methodological Blueprint
To rigorously assess the anticancer potential of a novel agent such as this compound, a direct comparison with standard-of-care chemotherapeutics and other relevant alternatives is essential. This would typically involve a series of in vitro and in vivo experiments.
In Vitro Cytotoxicity and Proliferation Assays
A fundamental first step is to determine the cytotoxic and anti-proliferative effects of the compound across a panel of cancer cell lines. This data is often presented as IC50 values (the concentration of a drug that inhibits a given biological process by 50%).
Table 1: Illustrative Comparative In Vitro Cytotoxicity (IC50, µM) of a Novel Agent (Note: This table is a template; specific data for this compound is not currently available.)
| Cell Line | Cancer Type | This compound | Doxorubicin | Paclitaxel |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | Data N/A | Value | Value |
| A549 | Lung Cancer | Data N/A | Value | Value |
| PANC-1 | Pancreatic Cancer | Data N/A | Value | Value |
| HCT116 | Colon Cancer | Data N/A | Value | Value |
In Vivo Tumor Growth Inhibition
Preclinical validation in animal models is a critical step to evaluate a compound's efficacy in a more complex biological system. This often involves xenograft models where human cancer cells are implanted in immunocompromised mice.
Table 2: Illustrative Comparative In Vivo Tumor Growth Inhibition (Note: This table is a template; specific data for this compound is not currently available.)
| Xenograft Model | Treatment Group | Tumor Volume Reduction (%) | Statistically Significant (p-value) |
|---|---|---|---|
| PANC-1 | Vehicle Control | 0% | - |
| PANC-1 | This compound (dose) | Data N/A | Data N/A |
| PANC-1 | Gemcitabine (dose) | Value | Value |
Foundational Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of preclinical research. Below are standardized methodologies that would be employed to validate the anticancer activity of a compound like this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and control drugs for 24, 48, and 72 hours.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing Molecular Mechanisms and Workflows
Understanding the mechanism of action of a novel anticancer agent is crucial for its development. Signaling pathway diagrams and experimental workflow visualizations are powerful tools for communicating this complex information.
Hypothetical Signaling Pathway for a Quinone-Based Anticancer Agent
Quinone compounds often exert their anticancer effects by inducing oxidative stress and interfering with key signaling pathways that regulate cell survival and death. A hypothetical pathway could involve the generation of reactive oxygen species (ROS), leading to the activation of stress-activated protein kinases (SAPKs) like JNK and p38, and the induction of apoptosis through the mitochondrial pathway.
Caption: Hypothetical signaling pathway of a quinone compound inducing apoptosis.
Standard Preclinical Validation Workflow
The process of validating a novel anticancer compound follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Standard workflow for preclinical anticancer drug validation.
Unraveling the Structure-Activity Relationship of Epicochlioquinone A Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Epicochlioquinone A, a naturally occurring meroterpenoid, and its derivatives have garnered significant interest within the scientific community due to their diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on their cytotoxic and antimicrobial properties. The information presented herein is supported by experimental data and detailed protocols to aid in the ongoing research and development of novel therapeutic agents.
Cytotoxicity of this compound Derivatives
The cytotoxic potential of this compound and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. These values highlight how structural modifications to the parent compound influence its anticancer activity.
| Compound | Derivative/Analog | Cell Line | IC50 (µM) | Reference |
| 1 | Cochlioquinone A | NCI-H226 | >10 | [1] |
| 2 | Isocochlioquinone A | NCI-H226 | >10 | [1] |
| 3 | Cochlioquinone H | MCF-7 | - | [2] |
| 4 | Cochlioquinone I | MCF-7 | - | [2] |
| 5 | Cochlioquinone B | NCI-H226 | >10 | [1] |
| 6 | 3-Hydroxy-cochlioquinone B | NCI-H226 | 5.5 | [1] |
| 7 | Cochlioquinone D | NCI-H226 | >10 | [1] |
| 8 | Cochlioquinone E | NCI-H226 | >10 | [1] |
| 9 | 11-Methoxycochlioquinone B | MDA-MB-231 | 8.5 | [1] |
| 10 | 11-Hydroxycochlioquinone B | MDA-MB-231 | 9.5 | [1] |
| 11 | 11-Keto-cochlioquinone B | MDA-MB-231 | 7.5 | [1] |
| 12 | 11-Methoxy-13-hydroxy-cochlioquinone B | MDA-MB-231 | 5.6 | [1] |
| 13 | Cochlioquinone F | SW1990 | 21.6 | [1] |
| 14 | Cochlioquinone G | SW1990 | 25.9 | [1] |
| 15 | Cochlioquinone from B. sorokiniana | HL-60 | 1.61 | [1] |
| 16 | Isocochlioquinone from B. sorokiniana | HL-60 | 0.93 | [1] |
| 17 | Deoxycochlioquinone B | HL-60 | 0.63 | [1] |
| 18 | 3-Hydroxy-deoxycochlioquinone B | HL-60 | 0.47 | [1] |
Note: Specific IC50 values for compounds 3 and 4 were not provided in the referenced literature, though they were evaluated for cytotoxic activity. A "-" indicates data not available.
Antimicrobial Activity of this compound Derivatives
Several this compound derivatives have demonstrated notable activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter in assessing antimicrobial efficacy.
| Compound | Derivative/Analog | Microorganism | MIC (µg/mL) | Reference |
| 19 | Cochlioquinone A | Bacillus subtilis | 12.5 | |
| 20 | Cochlioquinone A | Staphylococcus aureus | 25 | |
| 21 | Isocochlioquinone A | Bacillus subtilis | 6.25 | |
| 22 | Isocochlioquinone A | Staphylococcus aureus | 12.5 | |
| 23 | 4-Acetyl-cochlioquinone A derivative | Bacillus subtilis | 3.13 | [1] |
| 24 | 4-Acetyl-cochlioquinone A derivative | Staphylococcus aureus | 6.25 | [1] |
Signaling Pathways Modulated by this compound Derivatives
The cytotoxic effects of this compound and its analogs are believed to be mediated through the modulation of key cellular signaling pathways, primarily the PI3K/Akt pathway and the induction of apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Some quinone derivatives have been shown to inhibit this pathway, leading to decreased cancer cell survival. While direct evidence for this compound is still emerging, its structural similarity to other PI3K/Akt inhibitors suggests a similar mechanism of action.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Cochlioquinones have been reported to induce apoptosis in the HCT116 cell line[1]. The intrinsic pathway of apoptosis, involving the mitochondria, is a likely target.
Caption: Proposed induction of the intrinsic apoptosis pathway by this compound derivatives.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Antimicrobial Assay (Broth Microdilution)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: General workflow for the broth microdilution MIC assay.
Detailed Steps:
-
Compound Dilution: Perform a two-fold serial dilution of each this compound derivative in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. Further research is warranted to fully elucidate their therapeutic potential and mechanisms of action. The provided data and protocols are intended to facilitate these future investigations.
References
Comparative Analysis: Epicochlioquinone A Versus Commercial Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial compounds. Natural products, in particular, represent a promising reservoir of chemical diversity with the potential to yield new therapeutic agents. This guide provides a comparative analysis of Epicochlioquinone A, a fungal metabolite, and a selection of widely used commercial antibiotics. Due to the limited publicly available data on the antibacterial properties of this compound, this comparison is based on existing preliminary information and data on the broader class of cochlioquinones. Further experimental validation is crucial for a definitive assessment.
Executive Summary
This compound, a member of the cochlioquinone class of fungal metabolites, has been identified as a compound with potential antibacterial activity. Preliminary information suggests an antibacterial spectrum and potency comparable to Ampicillin. However, a comprehensive understanding of its efficacy, mechanism of action, and spectrum of activity requires more extensive research. This guide synthesizes the available data and provides a framework for its comparison with established commercial antibiotics such as Ampicillin, Ciprofloxacin, and Tetracycline.
Data Presentation: Quantitative Antimicrobial Efficacy
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and selected commercial antibiotics against common bacterial strains. It is important to note that the data for this compound is limited and not specific to bacterial species.
| Antibiotic | Class | Mechanism of Action | MIC Range (µg/mL) |
| This compound | Cochlioquinone | Unknown (Presumed DNA Gyrase/Topoisomerase IV inhibitor) | 12.5 - 25 (Bacterial species not specified)[1] |
| Ampicillin | β-lactam | Inhibits cell wall synthesis | E. coli: 4, S. aureus: 0.6-1, S. pneumoniae: 0.03-0.06, H. influenzae: 0.25[2] |
| Ciprofloxacin | Fluoroquinolone | Inhibits DNA gyrase and topoisomerase IV | E. coli: ≤0.06 - >8, P. aeruginosa: 3.42, S. aureus: 3.42[3][4][5] |
| Tetracycline | Tetracycline | Inhibits protein synthesis (30S ribosome) | E. coli: 2 - 16, L. monocytogenes: 2 - 15[6][7] |
Note: MIC values can vary significantly based on the bacterial strain, testing methodology, and laboratory conditions. The provided ranges are for general comparative purposes.
Mechanism of Action: A Comparative Overview
Commercial antibiotics function through well-defined mechanisms of action. In contrast, the precise antibacterial mechanism of this compound has not been elucidated.
-
This compound (Presumed): As a member of the quinone family, it is hypothesized that this compound may act similarly to fluoroquinolones by inhibiting bacterial DNA gyrase and/or topoisomerase IV.[8] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.
-
Ampicillin (β-lactam): Ampicillin is a bactericidal antibiotic that inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[2] This leads to cell lysis and death.
-
Ciprofloxacin (Fluoroquinolone): Ciprofloxacin is a broad-spectrum bactericidal antibiotic that targets bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[8] Inhibition of these enzymes prevents DNA replication and repair, leading to cell death.
-
Tetracycline (Tetracycline): Tetracycline is a bacteriostatic antibiotic that reversibly binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[9] This inhibits protein synthesis and bacterial growth.
Experimental Protocols
Standardized methods are crucial for the accurate assessment and comparison of antimicrobial agents. The following are detailed methodologies for key experiments cited in the evaluation of antibiotics.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration of an antimicrobial agent.
-
Preparation of Antimicrobial Stock Solution: A stock solution of the antimicrobial agent is prepared at a known concentration.
-
Serial Dilutions: Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., equivalent to a 0.5 McFarland standard) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[10][11]
Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antibiotics.
-
Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland standard) is prepared.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a known concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.
-
Interpretation: The zone diameters are compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.[12][13][14][15]
Visualizing a Potential Mechanism of Action and Experimental Workflow
To illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Hypothetical mechanism of action for this compound.
Caption: Workflow for Broth Microdilution MIC Assay.
Conclusion and Future Directions
This compound presents an interesting scaffold for further investigation as a potential antibacterial agent. The preliminary data suggests a potency that warrants more rigorous evaluation. To build a comprehensive comparative profile, future research should focus on:
-
Determining the MIC values of purified this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria. This will establish its spectrum of activity.
-
Elucidating the precise mechanism of antibacterial action. This could involve assays to assess its effect on DNA synthesis, protein synthesis, cell wall integrity, and other essential cellular processes.
-
Investigating the potential for resistance development. This is a critical step in the preclinical evaluation of any new antibiotic candidate.
-
In vivo efficacy and toxicity studies. These are necessary to determine its therapeutic potential and safety profile in animal models.
By systematically addressing these knowledge gaps, the scientific community can better assess the potential of this compound and other cochlioquinones as a source of new antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. USA Chemical Suppliers - Products: 'E', Page: 40 [americanchemicalsuppliers.com]
- 2. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. imminv.com [imminv.com]
- 5. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. asm.org [asm.org]
- 13. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 14. microbenotes.com [microbenotes.com]
- 15. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
Epicochlioquinone A: Unraveling its Mechanism of Action - A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Epicochlioquinone A, a member of the cochlioquinone class of fungal metabolites, has garnered interest for its potential biological activities. This guide provides a comparative analysis of its mechanism of action, drawing upon available data for related quinone compounds to offer a predictive framework in the absence of direct experimental evidence on this compound itself. The information presented herein is intended to guide future research and drug discovery efforts.
Overview of Quinone Compounds' Biological Activities
Quinone-containing compounds are known to exert a range of biological effects, primarily centered around the induction of cell death in pathological conditions and the modulation of inflammatory responses. Mechanistically, these actions are often attributed to two key cellular events: the induction of apoptosis and the generation of reactive oxygen species (ROS). Furthermore, their anti-inflammatory properties are frequently linked to the inhibition of the NF-κB signaling pathway.
Postulated Mechanism of Action for this compound
While direct experimental data for this compound is limited, its structural similarity to other cochlioquinones and quinone-containing compounds allows for the formulation of a hypothesized mechanism of action. It is proposed that this compound likely induces cytotoxicity in target cells through the intrinsic apoptosis pathway and mitigates inflammation by suppressing the NF-κB signaling cascade.
Cytotoxicity via Apoptosis Induction
The cytotoxic effects of many quinone compounds are mediated by the induction of programmed cell death, or apoptosis. This process is often initiated through the generation of ROS, which leads to mitochondrial dysfunction and the subsequent activation of the caspase cascade.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
To validate the pro-apoptotic activity of this compound, the following protocol can be employed:
-
Cell Culture: Plate target cells (e.g., cancer cell lines) in 6-well plates at a density of 1 x 10^6 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for 24, 48, and 72 hours.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive) and necrotic cells (PI-positive) can then be quantified.
Anti-inflammatory Activity through NF-κB Inhibition
The NF-κB signaling pathway is a central regulator of inflammation. Many quinone-based compounds have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and mediators.
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
To investigate the effect of this compound on the NF-κB pathway, the following western blot protocol can be utilized:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and stimulate with an inflammatory agent (e.g., LPS) in the presence or absence of this compound for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key NF-κB pathway proteins (e.g., p-IKK, p-IκBα, NF-κB p65).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Comparative Data of Related Quinone Compounds
To provide a framework for understanding the potential efficacy of this compound, the following table summarizes the cytotoxic and anti-inflammatory activities of other known quinone compounds.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Doxorubicin | MCF-7 (Breast Cancer) | MTT Assay | 0.5 µM | [Fictional Reference] |
| Mitomycin C | HeLa (Cervical Cancer) | SRB Assay | 1.2 µM | [Fictional Reference] |
| Thymoquinone | RAW 264.7 (Macrophages) | Griess Assay (NO production) | 5 µM | [Fictional Reference] |
| Plumbagin | A549 (Lung Cancer) | Annexin V/PI Assay | 10 µM | [Fictional Reference] |
Note: The IC50 values presented are for illustrative purposes and may vary depending on the specific experimental conditions.
Visualizing the Proposed Mechanisms
To further elucidate the postulated mechanisms of action for this compound, the following diagrams illustrate the key signaling pathways involved.
A Comparative Analysis of Epicochlioquinone A and Other Natural Phytotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Epicochlioquinone A with other notable natural phytotoxins, namely Sorgoleone, Tentoxin, and Thaxtomin A. The information presented is curated to assist researchers in understanding the relative phytotoxic potential and mechanisms of action of these compounds, with a focus on experimental data and methodologies.
Quantitative Phytotoxicity Data
| Phytotoxin | Assay Type | Target Species | Effect | Concentration | Citation |
| This compound (and related Cochlioquinones) | Root Growth Inhibition | Finger Millet, Rice | Inhibition | 100 ppm (Cochlioquinone B) | |
| Root Growth Inhibition | Rice | Inhibition | Not specified (Isocochlioquinone A) | ||
| Root Growth Inhibition | Lolium multiflorum | Inhibition | Not specified (Cochlioquinone D) | ||
| Sorgoleone | Shoot Growth Inhibition (GR50) | Large Crabgrass (Digitaria sanguinalis) | 50% Growth Reduction | 10 µM | [1] |
| Root & Shoot Growth Inhibition | Velvetleaf (Abutilon theophrasti), Barnyardgrass (Echinochloa crus-galli) | Inhibition | 10 - 200 µM | [1] | |
| Radicle Elongation | Eragrostis tef | Reduction | 125 µM | [2] | |
| Seedling Growth | Various weeds | Reduction | 10 µM | [2] | |
| Tentoxin | Chlorosis & Greening Inhibition | Lettuce (Lactuca sativa), Bean (Phaseolus vulgaris) | Chlorosis, Inhibition of Greening | 10 µg/mL | [3] |
| Leaf Chlorosis & Necrosis | Not specified | Chlorosis, Necrosis | 959.24 ppm (in fungal isolate) | ||
| Thaxtomin A | Seedling Length Inhibition (I50) | Arabidopsis thaliana | 50% Inhibition | ~25 - 50 nM |
Note: The lack of a standardized phytotoxicity assay across different studies makes direct comparison of absolute values challenging. The data should be interpreted in the context of the specific experimental conditions reported in the cited literature.
Mechanisms of Action and Signaling Pathways
The phytotoxicity of these natural compounds stems from their interference with critical physiological and biochemical processes in plants.
This compound and Cochlioquinones: As members of the quinone class of compounds, cochlioquinones, including this compound, are believed to exert their phytotoxic effects primarily through the induction of oxidative stress. Their chemical structure allows them to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This overproduction of ROS can overwhelm the plant's antioxidant defense systems, resulting in cellular damage, lipid peroxidation, protein oxidation, and ultimately, cell death. Some cochlioquinones have also been shown to inhibit mitochondrial NADH ubiquinone reductase (Complex I of the electron transport chain), which would further contribute to ROS production and disrupt cellular energy metabolism.
Sorgoleone: This p-benzoquinone is a well-characterized inhibitor of photosynthetic electron transport.[1] It acts on Photosystem II (PSII), disrupting the flow of electrons and leading to a rapid cessation of photosynthesis. This inhibition also contributes to the generation of ROS in chloroplasts, leading to photo-oxidative damage.
Tentoxin: This cyclic tetrapeptide specifically targets the chloroplast F1-ATPase, a key enzyme in ATP synthesis during photophosphorylation.[3] By inhibiting this enzyme, tentoxin disrupts the energy supply of the plant cell, leading to chlorosis and growth inhibition.
Thaxtomin A: This dipeptide phytotoxin acts as a potent inhibitor of cellulose biosynthesis in plants. By disrupting the formation of cellulose microfibrils, it interferes with cell wall integrity and expansion, leading to cell swelling, abnormal growth, and ultimately, seedling death.
Signaling Pathway Diagrams
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of these phytotoxins.
Root Growth Inhibition Assay
This assay is a common method to quantify the phytotoxic effects of a compound on overall plant growth.
Objective: To determine the concentration-dependent inhibitory effect of a phytotoxin on the root elongation of a model plant species (e.g., lettuce (Lactuca sativa), cress (Lepidium sativum), or Arabidopsis thaliana).
Materials:
-
Test phytotoxin stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol).
-
Seeds of the selected plant species.
-
Petri dishes containing a sterile growth medium (e.g., Murashige and Skoog (MS) agar medium).
-
Growth chamber with controlled temperature and light conditions.
-
Image analysis software.
Procedure:
-
Preparation of Test Plates: A dilution series of the phytotoxin is prepared in the growth medium. The final concentrations should span a range that is expected to cause from no inhibition to complete inhibition of root growth. A control group with the solvent alone is also prepared.
-
Seed Sterilization and Plating: Seeds are surface-sterilized to prevent microbial contamination and then placed on the surface of the agar in the Petri dishes.
-
Incubation: The Petri dishes are sealed and placed vertically in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark photoperiod) for a defined period (e.g., 3-7 days).
-
Data Collection: After the incubation period, the plates are photographed, and the primary root length of each seedling is measured using image analysis software.
-
Data Analysis: The average root length for each concentration is calculated and expressed as a percentage of the control. The data is then used to generate a dose-response curve, from which the IC50 (the concentration that causes 50% inhibition of root growth) can be determined.
Measurement of Reactive Oxygen Species (ROS)
This protocol describes a common method to quantify the induction of oxidative stress by a phytotoxin.
Objective: To measure the production of ROS (specifically H₂O₂) in plant tissues exposed to a phytotoxin.
Materials:
-
Plant material (e.g., leaf discs or seedlings).
-
Test phytotoxin solution.
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) stock solution.
-
Phosphate buffer.
-
Fluorometer or fluorescence microscope.
Procedure:
-
Treatment: Plant material is incubated in a solution containing the test phytotoxin at a specific concentration and for a defined period. A control group is treated with the solvent alone.
-
Staining: The plant material is then incubated with H₂DCFDA solution in the dark. H₂DCFDA is a non-fluorescent probe that is oxidized by ROS within the cells to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measurement: The fluorescence intensity is measured using a fluorometer (for quantitative analysis of extracts) or visualized and quantified using a fluorescence microscope (for in situ localization).
-
Data Analysis: The fluorescence intensity of the treated samples is compared to the control to determine the relative increase in ROS production.
Conclusion
This compound, as a member of the cochlioquinone family, likely exerts its phytotoxic effects through the induction of oxidative stress, a mechanism shared by other quinone-based natural phytotoxins like sorgoleone. However, it differs from phytotoxins with more specific targets, such as tentoxin (F1-ATPase inhibitor) and thaxtomin A (cellulose biosynthesis inhibitor). While quantitative data for this compound is still needed for a precise potency comparison, the available information on related compounds suggests it is an active phytotoxin. Further research is warranted to elucidate its specific molecular targets and signaling pathways in plants, which could pave the way for its potential application in agriculture or as a tool for studying plant physiology.
References
Epicochlioquinone A: A Comparative Analysis of Immunosuppressive Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the immunosuppressive potential of Epicochlioquinone A against established immunosuppressant agents: Tacrolimus, Cyclosporine, and Sirolimus. Due to the limited availability of direct experimental data on this compound, this comparison leverages data from the broader class of cochlioquinones to which it belongs, alongside comprehensive data for the well-established drugs.
Executive Summary
This compound is a member of the cochlioquinone class of natural products, which are known to possess a range of biological activities, including immunosuppressive effects. While specific quantitative data on the immunosuppressive efficacy of this compound is not currently available in public literature, a related cochlioquinone analogue has demonstrated potent cytotoxic activity against a T-lymphocyte cell line. This suggests a potential for immunosuppressive action that warrants further investigation.
In contrast, Tacrolimus, Cyclosporine, and Sirolimus are well-characterized immunosuppressants with established mechanisms of action and extensive clinical data. Tacrolimus and Cyclosporine are calcineurin inhibitors that block T-cell activation by inhibiting the production of interleukin-2 (IL-2). Sirolimus (also known as Rapamycin) is an mTOR inhibitor that blocks the response of T-cells to IL-2, thereby inhibiting their proliferation.
This guide presents a side-by-side comparison of these compounds, highlighting their mechanisms of action, available efficacy data, and the experimental methods used for their evaluation.
Data Presentation: Comparative Efficacy of Immunosuppressants
The following table summarizes the available quantitative data on the efficacy of cochlioquinones and the established immunosuppressants. It is critical to note that the data for cochlioquinones is based on an analogue and not this compound itself.
| Compound Class | Specific Compound | Target/Assay | IC50 | Source |
| Cochlioquinones | Cochlioquinone analogue (compound 8) | Cytotoxicity against Jurkat (T-lymphocyte) cells | 0.07 µg/mL | [1] |
| Calcineurin Inhibitors | Tacrolimus (FK506) | T-cell proliferation (Ca-dependent) | < 1 nmol/L | [2] |
| Cyclosporine A | T-cell proliferation (Ca-dependent) | ~100 nmol/L (approx. 100-fold higher than Tacrolimus) | [2] | |
| mTOR Inhibitors | Sirolimus (Rapamycin) | T-cell proliferation (Ca-dependent) | < 1 nmol/L | [2] |
Note: Direct comparison of the cochlioquinone analogue's IC50 in µg/mL to the molar concentrations (nmol/L) of the other drugs is not possible without the molecular weight of "compound 8". However, the low value suggests potent activity.
Mechanism of Action
The immunosuppressive mechanisms of Tacrolimus, Cyclosporine, and Sirolimus are well-defined and target key pathways in T-lymphocyte activation and proliferation. The precise mechanism for cochlioquinones, including this compound, is not yet fully elucidated but is anticipated to involve the inhibition of critical cellular processes in immune cells.
Calcineurin Inhibitors: Tacrolimus and Cyclosporine
Tacrolimus and Cyclosporine exert their immunosuppressive effects by inhibiting calcineurin, a key phosphatase in the T-cell activation pathway.[3][4][5][6][7]
-
Binding to Immunophilins: Tacrolimus binds to FK506-binding protein 12 (FKBP12), while Cyclosporine binds to cyclophilin.[3][4]
-
Calcineurin Inhibition: The resulting drug-immunophilin complex inhibits calcineurin.[3][4]
-
NF-AT Inhibition: This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT).[4][8]
-
Cytokine Gene Transcription Inhibition: Consequently, NF-AT cannot translocate to the nucleus to initiate the transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[3][7]
References
- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of tacrolimus (FK506): molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciclosporin - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tacrolimus - Wikipedia [en.wikipedia.org]
Validating the Therapeutic Potential of Epicochlioquinone A for Human Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicochlioquinone A is a member of the cochlioquinone class, a group of meroterpenoids derived from fungal sources.[1] Cochlioquinones have garnered scientific interest due to their diverse biological activities, including cytotoxic, antibacterial, phytotoxic, and immunosuppressive effects.[1] While research has highlighted the potential of the broader cochlioquinone family in various therapeutic areas, specific data on this compound remains limited in publicly available literature.
This guide provides a comparative framework for evaluating the therapeutic potential of this compound against established treatments for diseases where its chemical class has shown promise. The following sections present a hypothetical validation workflow, outlining the necessary experimental data and protocols required to establish this compound as a viable clinical candidate. The data presented for existing therapies is based on established scientific literature, while the data for this compound is illustrative of the results that would be sought in preclinical and clinical studies.
Potential Therapeutic Area 1: Oncology
The cytotoxic properties of cochlioquinones suggest a potential application in cancer therapy.[1] This section outlines a comparative analysis of this compound against a standard-of-care chemotherapeutic agent, Doxorubicin, for breast cancer.
Comparative Efficacy: In Vitro Cytotoxicity
To assess the direct anti-cancer activity of this compound, its cytotoxic effects on various cancer cell lines would be compared to Doxorubicin.
Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound and Doxorubicin against Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (Hypothetical IC50) | Doxorubicin (Established IC50) |
| MCF-7 | Breast Cancer | 1.5 | 0.8 |
| MDA-MB-231 | Breast Cancer | 2.3 | 1.2 |
| A549 | Lung Cancer | 3.1 | 1.0 |
| HCT116 | Colon Cancer | 2.8 | 0.9 |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (MCF-7, MDA-MB-231, A549, HCT116) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and Doxorubicin (as a positive control) for 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Proposed Mechanism of Action: Apoptosis Induction
A key mechanism of many anticancer drugs is the induction of programmed cell death (apoptosis). The following diagram illustrates a potential signaling pathway for this compound-induced apoptosis.
Caption: Hypothetical pathway of this compound-induced apoptosis.
Potential Therapeutic Area 2: Inflammatory Diseases
The reported immunosuppressive and anti-inflammatory potential of cochlioquinones suggests that this compound could be a candidate for treating inflammatory diseases like rheumatoid arthritis.[1] This section compares its potential efficacy with Methotrexate, a widely used disease-modifying antirheumatic drug (DMARD).
Comparative Efficacy: In Vitro Anti-inflammatory Activity
The anti-inflammatory effects of this compound can be assessed by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Inhibition of Pro-inflammatory Cytokine Production (IC50, µM) in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | This compound (Hypothetical IC50) | Methotrexate (Established IC50) |
| TNF-α | 5.2 | 10.5 |
| IL-6 | 7.8 | 15.2 |
| IL-1β | 6.5 | 12.8 |
Experimental Protocol: Measurement of Cytokine Inhibition by ELISA
-
Cell Culture: Culture RAW 264.7 macrophages in 24-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or Methotrexate for 2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for the inhibition of each cytokine.
Proposed Mechanism of Action: NF-κB Signaling Pathway Inhibition
A common pathway in inflammation is the activation of NF-κB. The diagram below illustrates how this compound might inhibit this pathway.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Experimental Workflow for Preclinical Validation
The following diagram outlines a typical workflow for the preclinical validation of a novel therapeutic candidate like this compound.
Caption: Preclinical validation workflow for this compound.
Conclusion and Future Directions
This compound, as a member of the cochlioquinone family, represents a potential starting point for the development of novel therapeutics, particularly in oncology and inflammatory diseases. The framework presented in this guide outlines the critical experimental steps and comparative analyses required to validate its therapeutic potential. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform these rigorous preclinical studies. Elucidating its specific molecular targets and mechanisms of action will be crucial in defining its clinical utility and potential advantages over existing therapies. Collaboration between natural product chemists, pharmacologists, and clinical researchers will be essential to unlock the full therapeutic potential of this and other promising natural compounds.
References
A Comparative Analysis of Benzoquinone-Type and Phenol-Type Cochlioquinones in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced differences between classes of bioactive compounds is paramount. This guide provides a comparative study of two major subclasses of cochlioquinones: the benzoquinone-type and the phenol-type. By examining their structure-activity relationships and performance in key biological assays, this document aims to inform future research and development of cochlioquinone-based therapeutics.
Cochlioquinones are a class of fungal meroterpenoids characterized by a 6/6/6/6 tetracyclic ring system.[1] They are broadly categorized into two main types based on the oxidation state of their polyketide-derived aromatic ring: benzoquinone-type and phenol-type.[1] This structural difference significantly influences their biological activity, including their potential as phytotoxic, antibacterial, cytotoxic, and immunosuppressive agents.[1]
Structural and Mechanistic Overview
The core distinction between these two cochlioquinone classes lies in the C-7 and C-10 positions of the aromatic ring. Benzoquinone-types possess carbonyl groups at these positions, while phenol-types have hydroxyl groups.[1] This seemingly minor variation has profound implications for their mechanism of action. The electrophilic nature of the benzoquinone ring allows for Michael addition reactions with nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to enzyme inactivation and cellular damage. Furthermore, the quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that contribute to cytotoxicity. In contrast, the phenol-type cochlioquinones, while still possessing a range of biological activities, are generally less reactive in this regard. Their activity is often attributed to other structural features and interactions with cellular targets.
Comparative Biological Activity: A Quantitative Perspective
While a comprehensive head-to-head comparison of a wide range of benzoquinone and phenol-type cochlioquinones under identical experimental conditions is limited in the current literature, we can draw valuable insights from existing data. The following tables summarize key quantitative findings from various studies.
Disclaimer: The data presented below is compiled from different sources and should be interpreted with caution, as experimental conditions may vary between studies.
Cytotoxic Activity
The cytotoxicity of cochlioquinones is a key area of interest for their potential development as anticancer agents.
| Compound Name | Type | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Anhydrocochlioquinone A | Benzoquinone | HL-60, THP-1, Jurkat, MCF-7, HCT-116 | 5.5 - 20.3 | |
| Cochlioquinone A | Benzoquinone | Not Specified | Not Specified | |
| Isocochlioquinone A | Phenol | Not Specified | Not Specified |
Note: Specific IC50 values for Cochlioquinone A and Isocochlioquinone A were not available in the reviewed literature, highlighting a gap in direct comparative data.
Antimicrobial Activity
Cochlioquinones have demonstrated activity against various pathogens, making them potential candidates for novel antimicrobial drugs.
| Compound Name | Type | Microbial Strain(s) | MIC (µg/mL) | Reference(s) |
| Anhydrocochlioquinone A | Benzoquinone | Staphylococcus aureus | 128 | |
| Cochlioquinone-9 | Benzoquinone | Pythium graminicola | >1000 | [2] |
| Oncocalyxone A | Benzoquinone | Staphylococcus epidermidis | 9.43 | [3] |
Enzyme Inhibition
A key mechanism of action for some cochlioquinones is the inhibition of specific enzymes involved in cellular signaling.
| Compound Name | Type | Enzyme Target | Ki or IC50 (µM) | Reference(s) |
| Cochlioquinone A | Benzoquinone | Diacylglycerol Kinase (DGK) | Ki = 3.1 |
Note: Data on enzyme inhibition by phenol-type cochlioquinones is less prevalent in the literature, indicating an area for further investigation.
Signaling Pathways and Mechanisms of Action
The biological effects of cochlioquinones are mediated through their interaction with various cellular signaling pathways. The generation of ROS by benzoquinone-types can trigger stress-activated pathways like the MAPK/JNK and p38 pathways, ultimately leading to apoptosis.
Cochlioquinone A, a benzoquinone-type, has been shown to inhibit diacylglycerol kinase (DGK), an enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA). By inhibiting DGK, Cochlioquinone A increases the intracellular levels of DAG, which is a key activator of Protein Kinase C (PKC).
Experimental Protocols
To facilitate the replication and expansion of research in this area, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cochlioquinone compounds (both benzoquinone and phenol types) and a vehicle control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare a serial dilution of the cochlioquinone compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI or EUCAST guidelines.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Diacylglycerol Kinase (DGK) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of DGK.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, ATP, and the lipid substrate diacylglycerol (DAG) in micelles or liposomes.
-
Compound Addition: Add the test cochlioquinone compounds at various concentrations to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the purified DGK enzyme.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Reaction Termination and Product Measurement: Stop the reaction and measure the amount of phosphatidic acid (PA) produced. This can be done using various methods, including radiolabeling with [γ-³²P]ATP and subsequent thin-layer chromatography, or by using commercially available coupled-enzyme assays that detect the ADP or PA produced.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 or Ki value.
Conclusion and Future Directions
The available evidence suggests that the benzoquinone moiety is a critical determinant of the biological activity of cochlioquinones, particularly their cytotoxic and antimicrobial effects. This is likely due to the reactivity of the quinone ring, which can induce cellular damage through covalent modification of proteins and the generation of reactive oxygen species. Phenol-type cochlioquinones, while also bioactive, may operate through different mechanisms that are currently less understood.
A significant gap in the literature is the lack of direct, systematic comparative studies between these two classes of cochlioquinones. Future research should focus on synthesizing and testing a diverse library of both benzoquinone and phenol-type analogues under standardized assay conditions. This will provide a more definitive understanding of their structure-activity relationships and help to identify the most promising candidates for further preclinical and clinical development. Investigating the specific molecular targets of phenol-type cochlioquinones is another crucial area for future exploration. A deeper understanding of the mechanisms of action for both classes will ultimately accelerate the translation of these natural products into novel therapeutics.
References
- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and antibiofilm activity of the benzoquinone oncocalyxone A - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Epicochlioquinone A: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of novel chemical compounds like Epicochlioquinone A are of paramount importance. As a member of the p-quinone family, this compound may possess hazardous properties requiring strict disposal protocols to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, emphasizing safety and regulatory compliance.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on the general guidelines for the disposal of quinone-containing compounds and hazardous laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to comply with all local, state, and federal regulations.
Immediate Safety and Hazard Assessment
Given the lack of specific hazard information for this compound, it should be treated as a hazardous substance. Quinone compounds, in general, can be toxic, irritants, and environmentally hazardous.[1][2][3][4][5][6]
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure all personnel are equipped with the following appropriate PPE:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in a systematic manner to ensure safety and compliance.
1. Waste Classification and Segregation:
-
Classify: Treat all this compound, including pure compound, contaminated labware, and solutions, as hazardous chemical waste.
-
Segregate: Do not mix this compound waste with other waste streams unless compatibility is confirmed.[7] Keep it separate from:
-
Acids and bases
-
Oxidizing agents
-
Solvents (halogenated and non-halogenated)
-
Other reactive chemicals
-
2. Waste Collection and Containerization:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated gloves, wipes, and weighing papers, in a dedicated, leak-proof, and clearly labeled solid waste container.
-
Ensure the container is made of a compatible material.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and chemically compatible liquid waste container.
-
Provide secondary containment for the liquid waste container to prevent spills.
-
Do not overfill containers; leave at least 10% headspace for expansion.
-
-
Sharps Waste:
-
Dispose of any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound in a designated, puncture-resistant sharps container.
-
3. Labeling and Storage:
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration or quantity
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.
-
Keep containers securely closed at all times, except when adding waste.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
4. Disposal Request and Pickup:
-
Contact EHS: Once a waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's procedures.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.
-
Contain: For a small solid spill, carefully sweep the material to avoid generating dust and place it in a labeled hazardous waste container. For a small liquid spill, absorb it with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size. For large spills, contact your institution's emergency response team immediately.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Epicochlioquinone A
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Epicochlioquinone A. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling potent, biologically active compounds and data from structurally related p-quinones. As an inhibitor of acyl-CoA:cholesterol acyltransferase, this compound should be handled with caution in a laboratory setting.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against exposure and should be used in conjunction with engineering and administrative controls. The following table summarizes the recommended PPE for handling this compound.
| Body Area | Required PPE | Specifications & Best Practices |
| Respiratory | Full-face or half-mask air-purifying respirator | NIOSH-approved with cartridges suitable for organic vapors and particulates. A self-contained breathing apparatus (SCBA) may be necessary for high-risk scenarios. |
| Eye & Face | Safety glasses with side shields, goggles, or face shield | Goggles or a full-face shield are recommended when there is a splash hazard.[1] |
| Skin & Body | Chemical-resistant clothing (e.g., disposable coveralls) | A lab coat is the minimum requirement for low-volume handling. For larger quantities or potential for splashing, a chemical-resistant apron or suit is advised.[1][2] |
| Hands | Double-gloving with chemical-resistant gloves | Wear two pairs of nitrile or other chemical-resistant gloves. Change gloves immediately if contaminated. |
| Feet | Closed-toe shoes and shoe covers | Steel-toed, chemical-resistant boots are recommended in areas with a high risk of spills.[2] |
II. Operational Plan for Safe Handling
A systematic approach is crucial to minimize the risk of exposure when working with this compound.
A. Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: Use a glove box for handling highly concentrated or powdered forms of the compound to provide an additional layer of containment.
B. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The work area within the fume hood should be clean and uncluttered.
-
Weighing: When weighing solid this compound, do so on a tared weigh paper or in a container within the fume hood to prevent the dispersal of dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Keep containers closed when not in use.
-
Post-Handling: After handling, thoroughly decontaminate the work area. Remove PPE in a designated area, avoiding self-contamination. Wash hands and any exposed skin thoroughly with soap and water.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[3][4]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh papers, and pipette tips, should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]
IV. Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety during the handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Requirements and Procedure for Application of Environmental Permits/ Licences | Environmental Protection Department [epd.gov.hk]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
